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  • Product: Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
  • CAS: 1161847-33-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. By dissecting the expected chemical shifts, coupling constants, and multiplicities, this document serves as a practical reference for the structural elucidation and quality control of this and related molecules. The principles and experimental protocols detailed herein are grounded in established spectroscopic theory and best practices, ensuring a robust and reliable interpretation of empirical data.

Introduction: The Structural Significance of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a range of therapeutic properties. Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, as a functionalized derivative, presents a key intermediate for the synthesis of novel pharmaceutical agents.[1][2] Its precise molecular structure, including the regiochemistry of the substituents, is critical to its chemical reactivity and biological function.

Unambiguous structural confirmation is therefore paramount. NMR spectroscopy, through the analysis of ¹H and ¹³C nuclei, provides a detailed atomic-level map of the molecule. This guide will explore the theoretical and practical aspects of acquiring and interpreting the NMR spectra for this specific compound.

Caption: Structure of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. Based on the structure, we anticipate signals corresponding to the aromatic protons on the imidazopyridazine core and the protons of the ethyl ester group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.1 - 8.3Singlet (s)-1H
H-37.8 - 8.0Singlet (s)-1H
H-77.2 - 7.4Singlet (s)-1H
-OCH₂CH₃4.4 - 4.6Quartet (q)~7.12H
-OCH₂CH₃1.4 - 1.5Triplet (t)~7.13H
Rationale for ¹H Assignments
  • Aromatic Protons (H-2, H-3, H-7): The protons on the heterocyclic core are in an electron-deficient environment, leading to downfield chemical shifts.[3][4] In the related compound, Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, the H-2 proton appears as a singlet at 8.50 ppm and the H-7 proton as a singlet at 7.47 ppm.[5] For the 8-carboxylate isomer, we expect distinct singlets for H-2, H-3, and H-7 due to the lack of adjacent protons for typical ortho, meta, or para coupling. The precise chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the chloro and ester substituents.

  • Ethyl Ester Protons (-OCH₂CH₃): The methylene (-CH₂-) protons are adjacent to an oxygen atom, which deshields them, resulting in a chemical shift around 4.4-4.6 ppm.[6] They are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons are further from the electronegative oxygen and thus appear more upfield, around 1.4-1.5 ppm.[6] Their signal is split into a triplet by the two adjacent methylene protons. The coupling constant for both the quartet and the triplet is expected to be approximately 7.1 Hz, a typical value for free-rotating alkyl chains.[7]

G cluster_ethyl Ethyl Group Coupling H2 H-2 (s) H3 H-3 (s) H7 H-7 (s) CH2 -OCH2- (q) CH3 -CH3 (t) CH2->CH3 J ≈ 7.1 Hz CH3->CH2 J ≈ 7.1 Hz

Caption: Expected ¹H-¹H coupling in the ethyl ester group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C-2140 - 145
C-3125 - 130
C-6145 - 150
C-7115 - 120
C-8135 - 140
C-8a148 - 152
-OCH₂CH₃61 - 63
-OCH₂CH₃14 - 15
Rationale for ¹³C Assignments
  • Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and typically appears in the 160-170 ppm region.[8]

  • Imidazopyridazine Carbons: The chemical shifts of the heterocyclic carbons are influenced by the nitrogen atoms and the substituents. Based on data for the parent imidazo[1,2-b]pyridazine system and related derivatives, the carbons of the imidazole and pyridazine rings are expected in the 115-152 ppm range.[2][9] The C-6 carbon, bonded to the electronegative chlorine atom, is expected to be significantly downfield. The quaternary carbons (C-8 and C-8a) will also have distinct chemical shifts.

  • Ethyl Ester Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂-), being directly attached to oxygen, resonates around 61-63 ppm, while the terminal methyl carbon (-CH₃) is found in the highly shielded upfield region of 14-15 ppm.[10]

Experimental Protocols

To obtain high-quality NMR data, adherence to a standardized protocol is essential.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for compounds of this type.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Vortex or gently sonicate the sample to ensure complete dissolution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C spectra on a 400 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Spectrum Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock H1 Acquire 1H Spectrum lock->H1 C13 Acquire 13C Spectrum H1->C13 process Fourier Transform C13->process phase Phase Correction process->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: General workflow for NMR analysis.

Advanced Structural Verification: 2D NMR

While 1D NMR provides foundational data, 2D NMR techniques are invaluable for confirming assignments and elucidating complex structures.[11]

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively show the coupling between the -OCH₂- and -CH₃ protons of the ethyl group, as they would exhibit a cross-peak.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to unambiguously assign the protonated carbons (C-2, C-3, C-7, -OCH₂-, and -CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for assigning the quaternary carbons. For instance, the H-2 proton should show a correlation to C-3 and C-8a, and the H-7 proton should correlate to C-6 and C-8a.

Conclusion

The structural characterization of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate by NMR spectroscopy is a straightforward yet critical process. By understanding the fundamental principles of chemical shifts and coupling constants, and by applying a systematic experimental approach, researchers can confidently verify the identity and purity of this important synthetic intermediate. The predicted data and interpretations provided in this guide serve as a robust framework for analyzing empirically obtained spectra, ensuring scientific integrity in research and development endeavors.

References

  • Scribd. "Aromatic Proton Coupling Constants | PDF." Accessed March 20, 2024. [Link]

  • ACD/Labs. "1H–1H Coupling in Proton NMR." Accessed March 20, 2024. [Link]

  • Chemical Instrumentation Facility. "NMR Coupling Constants." Accessed March 20, 2024. [Link]

  • Duke NMR Center. "Coupling constants." Accessed March 20, 2024. [Link]

  • Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." Last updated August 21, 2014. [Link]

  • Molbase. "Synthesis routes of Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate." Accessed March 20, 2024. [Link]

  • ScienceDirect. "Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy." Accessed March 20, 2024. [Link]

  • Royal Society of Chemistry. "Transition-Metal-Free Regioselective C–H Halogenation of Imidazo[1,2-a]pyridines - Supporting Information." Accessed March 20, 2024. [Link]

  • Carbon. "Basic Concepts of NMR: Identification of the Isomers of C." Accessed March 20, 2024. [Link]

  • Taylor & Francis Online. "13 C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides." Published online September 23, 2006. [Link]

  • Chemistry Steps. "NMR Chemical Shift Values Table." Last updated August 2, 2024. [Link]

  • Stoltz Group, Caltech. "NMR Chemical Shifts of Common Laboratory Solvents." Accessed March 20, 2024. [Link]

  • ResearchGate. "1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives." Accessed March 20, 2024. [Link]

  • Google Patents. "CN112321592B - A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile." Accessed March 20, 2024.
  • PMC. "Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction." Accessed March 20, 2024. [Link]

  • Emery Pharma. "A Step-By-Step Guide to 1D and 2D NMR Interpretation." Published April 2, 2018. [Link]

  • MDPI. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." Published November 11, 2025. [Link]

  • PubMed. "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Published May 15, 2010. [Link]

Sources

Exploratory

receptor binding affinity of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

An In-Depth Technical Guide to the Receptor Binding Affinity of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate Abstract The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Abstract

The imidazo[1,2-b]pyridazine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This guide focuses on a specific derivative, Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, a compound of interest for which specific receptor binding data is not yet extensively documented in public literature. This document serves as a comprehensive technical resource, providing a scientific rationale and detailed experimental frameworks for characterizing its binding affinity against its most probable, high-value molecular targets: the γ-aminobutyric acid type A (GABAA) receptor benzodiazepine site and the Tyrosine Kinase 2 (TYK2) pseudokinase (JH2) domain. By synthesizing established field insights with robust, self-validating protocols, this guide empowers researchers to systematically evaluate the therapeutic potential of this and related compounds.

Proposed Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

A plausible synthetic route for the title compound can be extrapolated from established methods for analogous imidazo-fused heterocycles.[3] The proposed two-step, one-pot synthesis starts from the commercially available 3-amino-6-chloropyridazine.

Rationale for Synthetic Approach: This method is efficient, utilizing a condensation reaction followed by cyclization. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) creates a reactive formamidine intermediate, which then readily undergoes cyclization with an appropriate ethyl bromo-α-ketoacetate. This approach is well-documented for the synthesis of various substituted imidazo[1,2-b]pyridazines.[3]

Step-by-Step Synthesis Protocol:
  • Intermediate Formation:

    • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in 5 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

    • Stir the reaction mixture at 65°C for 2 hours to form the N,N-dimethyl-N'-(6-chloropyridazin-3-yl)formimidamide intermediate.

  • Cyclization and Product Formation:

    • To the same reaction vessel, add sodium bicarbonate (NaHCO₃) (1.5 eq) followed by the slow addition of ethyl 3-bromo-2-oxobutanoate (1.3 eq).

    • Increase the temperature and stir the mixture at 85-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with 20 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.

Primary Target Profile: GABAA Receptor Benzodiazepine Site

Scientific Rationale & Causality:

The central nervous system's primary inhibitory neurotransmission is mediated by GABAA receptors, which are ligand-gated chloride ion channels.[4] These receptors are pentameric structures composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining the receptor's pharmacological properties.[5] The interface between the α and γ subunits hosts the high-affinity benzodiazepine (BZD) binding site.[4] Ligands binding to this allosteric site do not open the channel directly but modulate the receptor's response to GABA. Positive allosteric modulators (PAMs) that bind here, such as diazepam, enhance GABAergic neurotransmission, producing anxiolytic, sedative, and anticonvulsant effects.

The imidazo[1,2-b]pyridazine scaffold is structurally related to other well-known GABAA receptor modulators like imidazopyridines (e.g., zolpidem) and imidazobenzodiazepines.[5] Numerous studies have confirmed that compounds with this core structure exhibit high affinity for the BZD site, often with selectivity for specific α-subtypes (e.g., α2/α3), which are associated with anxiolytic effects without the sedation linked to the α1 subtype.[6] Therefore, the GABAA receptor BZD site is a primary and highly probable target for Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a self-validating system to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the GABAA receptor benzodiazepine site.

Materials:

  • Receptor Source: Rat whole brain membranes or membranes from HEK-293 cells stably expressing specific human recombinant GABAA receptor subtypes (e.g., α₁β₂γ₂, α₂β₂γ₂, α₃β₂γ₂, α₅β₂γ₂).

  • Radioligand: [³H]Flunitrazepam or [³H]Ro15-1788 (flumazenil), high-affinity BZD site ligands.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Non-specific Binding (NSB) Ligand: Diazepam (10 µM final concentration).[6]

  • Test Compound: Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, serially diluted.

  • Equipment: 96-well microplate, cell harvester with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.

Protocol Steps:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) in 20 volumes of ice-cold 0.32 M sucrose buffer.[7]

    • Centrifuge at 1,000 x g for 10 min at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 min at 4°C.[7]

    • Resuspend the pellet in ice-cold deionized water and centrifuge again. Repeat this wash step twice more with Assay Buffer to remove endogenous GABA.

    • Resuspend the final pellet in Assay Buffer. Determine protein concentration using a standard method (e.g., Bradford assay). Aliquot and store at -80°C.

  • Assay Setup (in a 96-well plate, all in triplicate):

    • Total Binding (TB): 50 µL receptor membranes (50-100 µg protein), 50 µL [³H]Flunitrazepam (final concentration ~1 nM, near its Kd), and 50 µL Assay Buffer.[6]

    • Non-specific Binding (NSB): 50 µL receptor membranes, 50 µL [³H]Flunitrazepam, and 50 µL of 10 µM Diazepam.[6]

    • Competition Binding: 50 µL receptor membranes, 50 µL [³H]Flunitrazepam, and 50 µL of serially diluted test compound (spanning a concentration range from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation:

    • Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.

  • Termination and Harvesting:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]

    • Wash the filters 3-4 times with 5 mL of ice-cold Wash Buffer to minimize non-specific binding to the filter.[6]

  • Quantification:

    • Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for several hours.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis & Interpretation:
  • Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Generate Competition Curve: Plot the percentage of specific binding [(CPMTest - CPMNSB) / (CPMTB - CPMNSB)] x 100 against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Kᵢ value represents the binding affinity of the test compound.

Visualizations

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABAA Receptor (α/β/γ subunits) Cl_channel Chloride (Cl⁻) Channel (Closed) Cl_channel_open Chloride (Cl⁻) Channel (Open) GABA_R->Cl_channel_open Conformational Change (Potentiated by BZD Ligand) Hyperpolarization Membrane Hyperpolarization (Inhibition) Cl_channel_open->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_R Binds to β+/α- interface GABA->GABA_R BZD_Ligand Imidazo[1,2-b]pyridazine (Test Compound) BZD_Ligand->GABA_R Binds to α+/γ- interface (Allosteric Site) BZD_Ligand->GABA_R

Caption: GABAA receptor signaling pathway and allosteric modulation.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification & Analysis Membrane_Prep 1. Prepare Receptor Membranes Incubation 3. Incubate Membranes, Radioligand & Compound (4°C, 90 min) Membrane_Prep->Incubation Ligand_Prep 2. Prepare Radioligand & Serial Dilutions of Test Compound Ligand_Prep->Incubation Filtration 4. Rapid Vacuum Filtration Incubation->Filtration Washing 5. Wash Filters (Ice-cold buffer) Filtration->Washing Counting 6. Scintillation Counting (CPM) Washing->Counting Analysis 7. Calculate IC₅₀ & Kᵢ (Cheng-Prusoff) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Primary Target Profile: TYK2 Pseudokinase (JH2) Domain

Scientific Rationale & Causality:

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which is critical for signaling downstream of cytokine receptors, particularly for IL-12, IL-23, and Type I interferons.[8][9] These pathways are integral to immune responses and are implicated in a host of autoimmune and inflammatory diseases. Unlike other kinases, JAKs possess a catalytically inactive pseudokinase domain (JH2) adjacent to the active kinase domain (JH1). The JH2 domain serves a crucial regulatory function, allosterically inhibiting the activity of the JH1 domain.[8]

Targeting the JH2 domain offers a novel strategy for developing highly selective inhibitors. Because the JH2 domain's ATP binding site is structurally distinct from the highly conserved ATP binding sites of kinase domains across the human kinome, ligands that bind here can achieve remarkable selectivity for TYK2 over other JAKs and kinases.[10][11] Recent studies have identified imidazo[1,2-b]pyridazine derivatives as potent and selective allosteric inhibitors that bind to the TYK2 JH2 domain.[8][9] This makes the TYK2 JH2 domain a compelling second primary target for Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.

Detailed Experimental Protocol: Fluorescence Polarization (FP) Competition Assay

This protocol provides a robust, non-radioactive method for measuring the binding of a test compound to the TYK2 JH2 domain by observing the displacement of a fluorescent probe.

Principle: A small fluorescent probe bound to the large TYK2 JH2 protein tumbles slowly in solution, emitting highly polarized light. When a test compound displaces the probe, the now-free probe tumbles rapidly, emitting depolarized light. The change in fluorescence polarization is directly related to the binding affinity of the test compound.[12][13]

Materials:

  • Protein: Recombinant human TYK2 JH2 domain (e.g., aa 575-869).

  • Fluorescent Probe: A fluorescently labeled ligand known to bind the TYK2 JH2 domain (e.g., "JH2 Probe 1" from BPS Bioscience).[13][14]

  • Assay Buffer: JH2 Binding Buffer (composition often proprietary to kits, but typically a buffered saline solution with a non-ionic detergent, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).[13]

  • Test Compound: Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, serially diluted in assay buffer containing DMSO (final DMSO concentration ≤1%).

  • Equipment: 384-well black microplate (low-binding), microplate reader capable of measuring fluorescence polarization.

Protocol Steps:

  • Reagent Preparation:

    • Thaw all reagents (TYK2 JH2 protein, probe, buffer) on ice.

    • Prepare serial dilutions of the test compound in assay buffer. It is critical to maintain a constant final DMSO concentration across all wells.

  • Assay Setup (in a 384-well plate, in duplicate or triplicate):

    • Reference/Maximum Polarization (0% Inhibition): 5 µL TYK2 JH2 protein + 5 µL Assay Buffer (with DMSO) + 5 µL Fluorescent Probe.

    • Blank/Minimum Polarization (100% Inhibition): 5 µL Assay Buffer + 5 µL Assay Buffer (with DMSO) + 5 µL Fluorescent Probe.

    • Test Compound: 5 µL TYK2 JH2 protein + 5 µL serially diluted Test Compound + 5 µL Fluorescent Probe.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorescent probe used.

Data Analysis & Interpretation:
  • Calculate Percent Inhibition:

    • First, subtract the Blank mP value from all other readings to correct for background.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x (1 - [(mPTest - mPBlank) / (mPReference - mPBlank)])

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate Kᵢ: If the assay conditions are set up appropriately (i.e., [Protein] > Kd), the IC₅₀ can be converted to Kᵢ using a validated equation such as the Morrison equation, or more simply, if [Probe] << Kd, the Cheng-Prusoff equation can be used as an approximation.

Visualizations

TYK2_Signaling_Pathway cluster_membrane Cell Membrane Cytokine_R Cytokine Receptor (e.g., IL-12R) TYK2 TYK2 Cytokine_R->TYK2 Activates JH1 JH1 (Kinase) TYK2->JH1 JH2 allosterically regulates JH1 STAT STAT JH1->STAT Phosphorylates JH2 JH2 (Pseudokinase) Cytokine Cytokine (e.g., IL-12) Cytokine->Cytokine_R Binds IZP_Ligand Imidazo[1,2-b]pyridazine (Allosteric Inhibitor) IZP_Ligand->JH2 Binds & Inhibits STAT_P p-STAT Nucleus Nucleus STAT_P->Nucleus Translocates Gene_Tx Gene Transcription (Inflammatory Response) Nucleus->Gene_Tx Initiates

Caption: TYK2 signaling pathway and allosteric inhibition at the JH2 domain.

FP_Assay_Workflow cluster_setup Assay Setup cluster_run Execution & Readout cluster_analysis Data Analysis Reagent_Prep 1. Prepare Protein, Probe, & Compound Dilutions Plate_Loading 2. Add Reagents to 384-well Plate Reagent_Prep->Plate_Loading Incubation 3. Incubate at RT (60 min, dark) Plate_Loading->Incubation FP_Read 4. Read Fluorescence Polarization (mP) Incubation->FP_Read Calc_Inhibition 5. Calculate % Inhibition FP_Read->Calc_Inhibition Det_IC50 6. Determine IC₅₀ (Non-linear Regression) Calc_Inhibition->Det_IC50

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Abstract The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6] Understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6] Understanding the fundamental electronic structure and polarity of its derivatives is paramount for rational drug design, influencing properties from molecular recognition and membrane permeability to metabolic stability. This guide provides a comprehensive analysis of the electronic properties and dipole moment of a specific derivative, Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate. While direct experimental data for this exact molecule is not prevalent in current literature, this document synthesizes information from related analogues and employs established computational chemistry principles to present a robust, predictive model of its behavior. We provide a detailed theoretical framework, a step-by-step computational protocol using Density Functional Theory (DFT), an analysis of the predicted molecular properties, and a proposed methodology for experimental validation.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine (IMP) nucleus is a fused bicyclic heteroaromatic system that has garnered significant attention in drug discovery.[4] Its rigid structure and rich electronic nature make it an ideal scaffold for developing potent and selective inhibitors of various protein kinases, which are critical targets in oncology and immunology.[4] Derivatives of this scaffold have been successfully developed as inhibitors for Bruton's tyrosine kinase (BTK)[3][6], Transforming growth factor-β activated kinase (TAK1)[5], c-Met, and VEGFR2 kinases[7], among others.

The specific molecule of interest, Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (Figure 1), combines this potent core with two key substituents: a chloro group at the 6-position and an ethyl carboxylate group at the 8-position. These substituents are expected to significantly modulate the electronic landscape of the parent scaffold.

  • 6-chloro group: An electronegative, electron-withdrawing group that can influence the overall electron density and serve as a potential metabolic hotspot or a vector for further chemical modification.

  • 8-carboxylate group: A strong electron-withdrawing and hydrogen bond-accepting group that can play a crucial role in binding to a target protein's active site.

The interplay of the electron-rich imidazole ring, the electron-deficient pyridazine ring, and these functional groups dictates the molecule's charge distribution, polarity (dipole moment), and the energy of its frontier molecular orbitals (HOMO and LUMO). These properties are fundamental determinants of its pharmacokinetic and pharmacodynamic profile.

Chemical structure of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylateFigure 1. Chemical Structure of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.

Theoretical Framework: Why Electronic Properties and Dipole Moment Matter

A molecule's electronic properties govern its interactions with its environment. For a drug candidate, this includes everything from its solubility in aqueous media to its specific recognition by a target receptor.

  • Dipole Moment (μ): This is a measure of the net molecular polarity, arising from the non-uniform distribution of electron density.[8] It is a vector quantity, possessing both magnitude (measured in Debye, D) and direction. A large dipole moment can enhance solubility in polar solvents and is critical for forming strong dipole-dipole interactions with amino acid residues in a protein binding pocket.[9] The dipole moment is the vectorial sum of all individual bond moments in the molecule.[8]

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (HOMO-LUMO gap) is an indicator of chemical stability and reactivity. In drug design, these orbitals can help predict sites of metabolism and the nature of charge-transfer interactions with a target.

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a map of positive, negative, and neutral regions, allowing for the immediate identification of potential sites for electrophilic and nucleophilic attack. For drug design, the MEP is invaluable for predicting hydrogen bonding interactions and overall complementarity with a receptor site.

Computational Methodology: A Predictive Protocol

Given the absence of direct experimental data, quantum chemical calculations provide the most reliable means of predicting the electronic properties of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate. Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size.

Detailed Protocol for DFT Calculation

This protocol outlines a self-validating workflow for determining the geometry, electronic properties, and dipole moment.

  • Structure Preparation:

    • Construct the 3D structure of the molecule using a molecular editor (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a low-cost molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization:

    • Software: Gaussian, ORCA, or similar QM package.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and provides reliable geometries and electronic properties for a broad range of organic molecules.

    • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the addition of diffuse functions on all atoms, crucial for accurately describing lone pairs and anions, while (d,p) adds polarization functions, necessary for describing non-spherical electron densities in bonded atoms.

    • Solvation Model: To simulate a more biologically relevant environment, employ an implicit solvation model like the Polarizable Continuum Model (PCM) using water as the solvent.

    • Task: Run a geometry optimization (Opt) calculation.

  • Validation of Optimized Structure:

    • Task: Following optimization, perform a frequency calculation (Freq) at the same level of theory (B3LYP/6-311++G(d,p) with PCM).

    • Causality Check: The absence of any imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, not a transition state. This step is critical for the trustworthiness of all subsequent property calculations.

  • Property Calculation:

    • Using the validated minimum-energy geometry, perform a single-point energy calculation.

    • From this calculation, the following properties are extracted directly from the output file:

      • Total Dipole Moment (Magnitude and vector components).

      • Energies of the HOMO and LUMO.

      • Molecular orbital coefficients.

      • Atomic charges (e.g., Mulliken, Löwdin, or Merz-Kollman).

    • Generate the Molecular Electrostatic Potential (MEP) surface by mapping the calculated electrostatic potential onto the electron density surface.

Workflow Visualization

The following diagram illustrates the computational workflow described above.

G cluster_prep 1. Structure Preparation cluster_dft 2. Quantum Mechanics (DFT) cluster_output 3. Analysis & Output node_prep Build 3D Structure & Pre-optimize (MMFF94) node_opt Geometry Optimization (B3LYP/6-311++G(d,p), PCM) node_prep->node_opt node_freq Frequency Calculation (Validate Minimum Energy) node_opt->node_freq Confirm structure node_prop Single-Point Calculation (Extract Properties) node_freq->node_prop Use validated geometry node_geom Optimized Geometry node_prop->node_geom node_elec Electronic Properties (HOMO, LUMO, MEP) node_prop->node_elec node_dipole Dipole Moment (μ) node_prop->node_dipole

Caption: Computational workflow for determining molecular properties.

Predicted Properties and Discussion

Based on the established principles and the computational protocol outlined, we can predict the electronic characteristics of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.

Molecular Geometry and Frontier Orbitals

The fused imidazo[1,2-b]pyridazine ring system is expected to be largely planar, a common feature for aromatic heterocyclic systems confirmed in crystal structures of related compounds.[10] The ethyl carboxylate group will have rotational freedom.

  • HOMO: The Highest Occupied Molecular Orbital will likely be distributed across the electron-rich imidazole portion of the fused ring system, with significant contributions from the nitrogen lone pairs.

  • LUMO: The Lowest Unoccupied Molecular Orbital is predicted to be localized primarily on the electron-deficient pyridazine ring and the electron-withdrawing ethyl carboxylate group.

  • HOMO-LUMO Gap: The presence of two strong electron-withdrawing groups (Cl and COOEt) attached to the heterocyclic core is expected to lower the energies of both the HOMO and LUMO, likely resulting in a moderate HOMO-LUMO gap. This suggests a molecule that is kinetically stable but poised for potential charge-transfer interactions.

Molecular Electrostatic Potential (MEP)

The MEP surface will provide a clear map of the molecule's reactivity.

  • Negative Potential (Red/Yellow): The most intense negative potential is expected around the oxygen atoms of the carboxylate group and the nitrogen atom of the pyridazine ring (N5). These regions are the primary hydrogen bond acceptors.

  • Positive Potential (Blue): Positive potential will be found on the hydrogen atoms, particularly the one on the imidazole ring (C2-H), making it a potential hydrogen bond donor.

  • Influence of Substituents: The chloro group will create a region of slight negative potential around itself while withdrawing electron density from the C6 position of the ring.

Dipole Moment

The net dipole moment of the molecule will be a vectorial sum of the individual bond moments. The primary contributors will be:

  • The C-Cl bond.

  • The C=O and C-O bonds of the ester group.

  • The lone pairs on the ring nitrogen atoms.

The vector is predicted to originate from the less electronegative parts of the molecule (the hydrocarbon backbone) and point towards the electronegative substituents, with a significant component directed towards the ethyl carboxylate group at the 8-position. The magnitude is expected to be significant, likely in the range of 3-5 Debye, comparable to other highly functionalized heterocyclic compounds.[9][11][12]

Summary of Predicted Data

The following table summarizes the predicted quantitative data for Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate based on the proposed DFT calculations. These values are estimates based on typical results for similar molecules.

PropertyPredicted ValueSignificance in Drug Design
HOMO Energy~ -6.5 to -7.5 eVRelates to ionization potential and susceptibility to oxidation.
LUMO Energy~ -1.5 to -2.5 eVRelates to electron affinity and susceptibility to reduction.
HOMO-LUMO Gap~ 4.5 to 5.5 eVIndicator of chemical stability and reactivity.
Dipole Moment (μ) ~ 3.0 - 5.0 Debye (D) Influences solubility, membrane permeability, and binding interactions.

Proposed Experimental Validation

While DFT provides robust predictions, experimental validation is the cornerstone of scientific integrity. The solvatochromic method offers a well-established experimental approach to probe the change in dipole moment between the ground and excited states, thereby providing insight into the molecule's electronic distribution.[12]

Protocol for Solvatochromic Analysis
  • Sample Preparation: Prepare a series of dilute solutions of the title compound in a range of solvents with varying polarity (e.g., from non-polar hexane to highly polar acetonitrile).

  • Spectroscopic Measurement: Record the UV-Vis absorption and fluorescence emission spectra for the compound in each solvent.

  • Data Analysis: Determine the Stokes shift (the difference in wavenumber between the absorption and emission maxima) for each solvent.

  • Lippert-Mataga Plot: Plot the Stokes shift against the solvent polarity function, which incorporates both the dielectric constant (ε) and refractive index (n) of the solvents. The slope of this plot is proportional to the square of the difference in dipole moment between the excited and ground states (Δμ = μe - μg).

  • Interpretation: A large slope indicates a significant change in charge distribution upon photoexcitation, characteristic of an intramolecular charge transfer (ICT) state.[11] This experimental data can be directly compared with values calculated using Time-Dependent DFT (TD-DFT) to reciprocally validate both the experimental and computational results.[11]

Experimental Workflow Diagram

G cluster_exp Experimental Protocol prep Prepare Solutions (in solvents of varying polarity) measure Record Absorption & Fluorescence Spectra prep->measure analyze Calculate Stokes Shift for each solvent measure->analyze plot Create Lippert-Mataga Plot (Stokes Shift vs. Polarity) analyze->plot result Determine Δμ (μ_excited - μ_ground) plot->result

Caption: Workflow for experimental validation via solvatochromism.

Conclusion

Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a molecule built upon a medicinally vital scaffold, functionalized with substituents that strongly influence its electronic character. Through the application of robust DFT computational methods, we predict that this compound possesses a significant dipole moment and a distinct electronic landscape characterized by electron-rich and electron-poor regions. These properties are critical for its potential interactions with biological targets, suggesting that the molecule is well-suited for forming directed electrostatic and hydrogen bonding interactions within a protein active site. The methodologies and predictive data presented in this guide offer a foundational understanding for researchers in drug discovery, enabling more informed decisions in the design and optimization of next-generation therapeutics based on the imidazo[1,2-b]pyridazine core.

References

  • Di Nuzzo, D., et al. (2018). Dipole Moment and Polarizability of Tunable Intramolecular Charge Transfer States in Heterocyclic π-Conjugated Molecular Dyads Determined by Computational and Stark Spectroscopic Study. Journal of the American Chemical Society. Available at: [Link]

  • Dauth, C., et al. (2010). Experimental Determination of the Excited-State Polarizability and Dipole Moment in a Thin Organic Semiconductor Film. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Advanced Physical Chemistry. (n.d.). DIPOLE MOMENT.
  • Cui, M., et al. (2011). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, T., et al. (2025). Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants. Bioorganic Chemistry. Available at: [Link]

  • Murata, T., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, T., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. Available at: [Link]

  • Akkurt, B. (2021). On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Physical Chemistry Laboratory, University of Zurich. (2017). Dipole Moment. Available at: [Link]

  • Sintim, H. O., et al. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • McClellan, A. L. (1963). Tables of Experimental Dipole Moments. W. H. Freeman.
  • Zhang, T., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Head-Gordon, T., et al. (2021). Linear Combination of Atomic Dipoles to Calculate the Bond and Molecular Dipole Moments of Molecules and Molecular Liquids. University of California, Berkeley. Available at: [Link]

  • Kuball, H.-G., et al. (2011). Permanent Electric Dipole Moments of Carboxyamides in Condensed Media. The Journal of Physical Chemistry B. Available at: [Link]

  • Cui, J. J. G., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Tel, T. H. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). CCCBDB list of experimental dipole moments. Available at: [Link]

  • Sekar, N., et al. (2011). Ground state and excited state dipole moments of 6,8-diphenylimidazo[1,2-α]pyrazine determined from solvatochromic shifts of absorption and fluorescence spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Pharmaffiliates. (n.d.). Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate. Available at: [Link]

  • Ben-M'barek, Y., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Introduction & Strategic Context Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (CAS: 1161847-33-1) is a highly valued heterocyclic building block in modern drug discovery[1]. It serves as a critical intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (CAS: 1161847-33-1) is a highly valued heterocyclic building block in modern drug discovery[1]. It serves as a critical intermediate in the development of brain-penetrant Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, which are actively investigated for the treatment of Alzheimer's disease and various central nervous system (CNS) disorders[2][3].

The imidazo[1,2-b]pyridazine core provides a rigid scaffold that acts as a hydrogen bond acceptor in the kinase hinge region, optimizing blood-brain barrier (BBB) penetrance by minimizing unnecessary hydrogen bond donors[2]. This application note details a robust, scalable protocol for assembling this bicyclic system via an intermolecular condensation and subsequent cyclization.

Mechanistic Rationale & Experimental Design

The synthesis relies on the reaction between ethyl 3-amino-6-chloropyridazine-4-carboxylate and chloroacetaldehyde[2].

  • Causality of Reagent Selection: Chloroacetaldehyde acts as a bifunctional electrophile. The primary exocyclic amine of the pyridazine starting material first attacks the highly electrophilic aldehyde carbon, forming an imine/hemiaminal intermediate. Subsequent intramolecular nucleophilic attack by the endocyclic pyridazine nitrogen displaces the aliphatic chloride, closing the five-membered imidazole ring.

  • Solvent and Temperature Dynamics: Isopropanol is selected as a polar protic solvent because it effectively solubilizes both the organic pyridazine precursor and the aqueous chloroacetaldehyde solution[2]. Heating to 80 °C provides the necessary activation energy to drive the dehydration and cyclization steps to completion within 4 hours.

  • Stoichiometric Considerations: A significant molar excess (~8 equivalents) of chloroacetaldehyde is utilized. This compensates for the reagent being delivered as a 50% aqueous solution, mitigating the competitive hydrolysis of the intermediate and driving the bimolecular condensation forward in a highly dilute aqueous-organic mixture[2].

Synthetic Workflow Visualization

Synthesis SM Ethyl 3-amino-6-chloropyridazine -4-carboxylate (1.0 eq) Reaction Condensation & Cyclization Isopropanol, 80°C, 4h SM->Reaction Reagent Chloroacetaldehyde (50% aq, 8.0 eq) Reagent->Reaction Workup Vacuum Concentration & Phase Partition Reaction->Workup Purification Silica Gel Chromatography (60-80% EtOAc/Hexanes) Workup->Purification Product Ethyl 6-chloroimidazo[1,2-b] pyridazine-8-carboxylate (Green Solid, 67% Yield) Purification->Product

Synthetic workflow for Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 1.00 g scale synthesis based on validated literature protocols[2].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl 3-amino-6-chloropyridazine-4-carboxylate201.611.01.00 g (4.96 mmol)Primary Precursor
Chloroacetaldehyde (50% in H2​O )78.508.05.04 mL (39.7 mmol)Cyclization Agent
Isopropanol (IPA)60.10N/A20.0 mLSolvent
Ethyl Acetate (EtOAc)88.11N/AVariableExtraction/Eluent
Hexanes86.18N/AVariableChromatography Eluent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Execution
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-amino-6-chloropyridazine-4-carboxylate (1.00 g, 4.96 mmol)[2].

  • Solvation: Suspend the solid in 20 mL of high-purity isopropanol. Stir at ambient temperature until a uniform suspension or partial solution is achieved.

  • Reagent Addition: Carefully add chloroacetaldehyde (50% solution in water, 5.04 mL, 39.7 mmol) to the reaction mixture in a single portion[2]. Safety Note: Chloroacetaldehyde is highly toxic and corrosive; perform this addition inside a certified fume hood.

  • Heating: Attach a reflux condenser to the flask. Submerge the flask in a pre-heated oil bath or heating block set to 80 °C.

  • Self-Validating Monitoring: Stir the solution vigorously at 80 °C for 4 hours[2]. Monitor the reaction progress via LC-MS or TLC (e.g., 50% EtOAc in Hexanes). The reaction is deemed complete when the starting material peak/spot is entirely consumed, replaced by a more polar product spot.

Phase 2: Workup and Isolation
  • Concentration: Remove the flask from the heat source and allow it to cool to room temperature. Transfer the mixture to a rotary evaporator and concentrate under vacuum to remove the volatile isopropanol[2].

  • Partitioning: The resultant orange liquid will contain the product, water, and residual chloroacetaldehyde. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) (50 mL) to neutralize any acidic byproducts generated during cyclization.

  • Extraction: Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 25 mL).

  • Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ) or Magnesium Sulfate ( MgSO4​ )[3]. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Phase 3: Purification and Characterization
  • Chromatography: Purify the crude residue by flash column chromatography on silica gel (using a 25 g column). Utilize a gradient elution starting from 60% up to 80% Ethyl Acetate in Hexanes[4].

  • Fraction Collection: Pool the fractions containing the pure product (verified by TLC) and concentrate under vacuum.

  • Yield & Appearance: The process affords Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate as a distinct green solid (approx. 750 mg, 67% yield)[4].

  • Analytical Validation: Confirm product identity via 1H NMR.

    • 1H NMR (400MHz, METHANOL- d4​ ): δ 8.23 (d, J=1.5 Hz, 1H), 7.88 (d, J=1.3 Hz, 1H), 7.73 (s, 1H)[4]. (Note: The ethyl ester protons will typically appear as a quartet around 4.4 ppm and a triplet around 1.4 ppm).

References

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • GSK-3 INHIBITORS.European Patent Office - EP 3544980 B1.
  • United States Patent US 10,774,086 B2.Google Patents.

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Executive Summary Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a highly privileged heterocyclic intermediate utilized extensively in modern drug discovery. The imidazo[1,2-b]pyridazine scaffold serves as the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a highly privileged heterocyclic intermediate utilized extensively in modern drug discovery. The imidazo[1,2-b]pyridazine scaffold serves as the core architecture for numerous biologically active molecules, including potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β)[1] and Transforming Growth Factor-β Activated Kinase 1 (TAK1)[2].

For drug development professionals, functionalizing this core is a critical path to generating structure-activity relationship (SAR) libraries. The most reliable method for derivatizing the C-6 position is via Nucleophilic Aromatic Substitution (SNAr). This guide details the mechanistic rationale, optimized quantitative parameters, and self-validating protocols required to execute high-yielding SNAr reactions on this substrate.

Mechanistic Rationale & Structural Reactivity (Expertise & Experience)

To master the functionalization of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, one must understand the electronic causality governing its reactivity:

  • LUMO Lowering via Heteroatoms: The C-6 position is adjacent to the N-5 nitrogen of the pyridazine ring. This nitrogen exerts a strong inductive and resonance electron-withdrawing effect, rendering the C-6 carbon highly electrophilic.

  • Synergistic Activation by the C-8 Ester: The ethyl carboxylate group at the C-8 position acts as an additional electron-withdrawing group (EWG). It further depletes electron density from the conjugated system, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.

  • Meisenheimer Complex Stabilization: When a nucleophile (e.g., an amine) attacks C-6, the resulting anionic charge is efficiently delocalized onto the N-5 nitrogen and the C-8 ester carbonyl. This stabilizes the intermediate Meisenheimer complex, driving the reaction forward before the fast elimination of the chloride leaving group.

  • Causality of Base Selection: A critical failure point in this reaction is the unintended hydrolysis of the C-8 ethyl ester. Utilizing strong aqueous bases (like NaOH or KOH) at elevated temperatures will rapidly cleave the ester. Therefore, the use of mild, non-nucleophilic bases (e.g., DIPEA, K₂CO₃) or fluoride sources (e.g., CsF) in anhydrous polar aprotic solvents (DMSO, DMF) is strictly mandated to preserve the ester functionality[3].

Reaction Pathway Visualization

SNAr_Workflow SM Ethyl 6-chloroimidazo [1,2-b]pyridazine-8-carboxylate Reaction Thermal Activation (100-150 °C, Polar Solvent) SM->Reaction Reagents Nucleophile & Base (e.g., Amine + CsF/DIPEA) Reagents->Reaction Meisenheimer Meisenheimer Complex (Stabilized by N-5 & C-8 Ester) Reaction->Meisenheimer Nucleophilic Attack Elimination Chloride Elimination (-Cl⁻) Meisenheimer->Elimination Rearrangement Product C-6 Substituted Product (Isotopic Cl signature lost) Elimination->Product Workup & Isolation

Figure 1: SNAr workflow and mechanism for Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.

Quantitative Data: Optimization of SNAr Conditions

The following table summarizes optimal reaction parameters based on the steric and electronic nature of the incoming nucleophile, synthesized from validated literature methodologies[2][3].

Nucleophile ClassRepresentative ReagentBase / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
1° Aliphatic Amines Butylamine, BenzylamineCsF (1.0 eq) / BnNEt₃ClDMSO1002485–98
2° Cyclic Amines Morpholine, PiperazineDIPEA (2.0 eq)n-PrOH150 (Sealed)12–1875–85
Aromatic Amines AnilinesK₂CO₃ (2.0 eq)DMF1201860–75
Alkoxides Sodium MethoxideNaOMe (1.2 eq)MeOH804>90

Self-Validating Experimental Protocols (Trustworthiness)

To ensure reproducibility, the following protocols incorporate built-in In-Process Controls (IPCs) that allow the chemist to self-validate the reaction's progress before proceeding to workup.

Protocol A: Mild Fluoride-Promoted Amination (Optimal for 1° and 2° Aliphatic Amines)

This method utilizes Cesium Fluoride (CsF) as a mild base and hydrogen-bond acceptor, which enhances amine nucleophilicity without risking ester hydrolysis. The addition of a phase-transfer catalyst (BnNEt₃Cl) ensures homogeneity and accelerates the reaction[3].

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (1.0 equiv, e.g., 100 mg, 0.44 mmol) and CsF (1.0 equiv, 67 mg, 0.44 mmol).

  • Catalyst & Nucleophile: Add benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol%, 10 mg) followed by the desired 1° or 2° amine (2.0 equiv, 0.88 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous DMSO (2.0 mL). Seal the vial under a nitrogen atmosphere.

  • Thermal Activation: Heat the reaction block to 100 °C and stir vigorously for 24 hours.

  • In-Process Control (LC-MS Validation): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Metric: The starting material has an exact mass of ~225.03 Da ([M+H]⁺ = 226.0). Crucially, this peak exhibits a classic 3:1 isotopic ratio due to ³⁵Cl/³⁷Cl isotopes (m/z 226 and 228). Upon successful SNAr, the 3:1 isotopic signature will completely disappear, and the mass will shift to the product mass. If the mass shifts to [M+H]⁺ = 198 (loss of ethyl group), ester hydrolysis has occurred, indicating wet solvent.

  • Workup: Cool the mixture to room temperature. Quench with distilled water (10 mL) to dissolve the CsF, DMSO, and phase-transfer catalyst. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Temperature Sealed-Tube Amination (For Weak/Sterically Hindered Nucleophiles)

Sterically hindered secondary amines or less nucleophilic anilines require harsher conditions to overcome the activation energy barrier of the Meisenheimer complex formation[2].

Step-by-Step Methodology:

  • Preparation: In a heavy-walled, pressure-rated sealed tube, combine Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (1.0 equiv, 200 mg, 0.88 mmol) and the appropriate amine (4.0 equiv, 3.52 mmol).

  • Base & Solvent: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, 1.76 mmol) and n-propanol (2.0 mL).

  • Reaction: Seal the tube securely with a Teflon cap and heat in an oil bath at 150 °C overnight (16–18 hours).

  • Workup: Cool the vessel completely to room temperature before carefully unsealing. Transfer the mixture to a round-bottom flask and remove the n-propanol under reduced pressure.

  • Purification: Partition the crude residue between Ethyl Acetate and water. Extract, wash with brine, dry over Na₂SO₄, and purify the concentrated crude via column chromatography.

References

  • Source: National Institutes of Health (NIH)
  • Source: Synthetic Communications (Taylor & Francis)
  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β)

Sources

Method

Application Notes and Protocols for In Vitro Assay Preparation using Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Introduction: Unveiling the Potential of a Privileged Scaffold The imidazo[1,2-b]pyridazine nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to mul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The imidazo[1,2-b]pyridazine nucleus is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Derivatives of this versatile heterocycle have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases, significant antiproliferative effects against cancer cell lines, and binding to neuro-related targets such as β-amyloid plaques.[2][3][4][5] Among the most notable applications, imidazo[1,2-b]pyridazine derivatives have been successfully developed as inhibitors for kinases like PIM, Mps1, Tyk2, and TAK1.[3][4][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate . While the specific biological targets of this particular molecule are not yet fully elucidated, its structural similarity to known bioactive compounds makes it a prime candidate for investigation as a modulator of protein kinase activity and as a potential antiproliferative agent. These application notes will detail robust, validated protocols for initial biochemical and cell-based screening, providing the foundational methodologies to explore its therapeutic potential.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the test compound are critical for obtaining reproducible and reliable data.

1. Reconstitution:

  • It is recommended to first prepare a high-concentration stock solution, typically 10 mM, in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power for a wide range of organic molecules.

  • To prepare a 10 mM stock solution of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (Molecular Weight: 225.63 g/mol ), dissolve 2.26 mg of the compound in 1 mL of high-purity DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may be applied if necessary.

2. Storage:

  • Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

3. Working Dilutions:

  • For most in vitro assays, the DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Prepare intermediate dilutions from the 10 mM stock in DMSO. Subsequently, create the final working concentrations by diluting these intermediates into the appropriate aqueous assay buffer or cell culture medium. Always add the DMSO solution to the aqueous component and mix immediately to prevent precipitation.

Part 1: Biochemical Assay for Protein Kinase Inhibition

Scientific Rationale: The imidazo[1,2-b]pyridazine scaffold is a well-established ATP-competitive kinase inhibitor framework.[4] These compounds typically bind to the ATP pocket in the kinase catalytic domain. Therefore, a primary and logical first step in characterizing Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is to screen it against a panel of protein kinases. The ADP-Glo™ Kinase Assay is a robust, luminescent, and homogeneous method ideal for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9][10] The luminescence signal is directly proportional to the ADP concentration and, consequently, to the kinase activity.[10]

Protocol 1: In Vitro Kinase Inhibition Profiling using ADP-Glo™ Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific protein kinase.

Materials:

  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

  • Purified recombinant protein kinase of interest

  • Specific kinase substrate (peptide or protein)

  • ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque, flat-bottom 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Experimental Workflow:

kinase_assay_workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection prep_compound 1. Prepare Compound Serial Dilutions in DMSO add_kinase 4. Add Kinase and Compound to Plate prep_compound->add_kinase prep_kinase 2. Prepare Kinase Solution in Buffer prep_kinase->add_kinase prep_substrate 3. Prepare Substrate/ATP Solution in Buffer add_substrate 6. Initiate Reaction with Substrate/ATP prep_substrate->add_substrate incubate1 5. Pre-incubate (15 min, RT) add_kinase->incubate1 incubate1->add_substrate incubate2 7. Incubate (60 min, RT) add_substrate->incubate2 add_adpglo 8. Add ADP-Glo™ Reagent (Stop) incubate2->add_adpglo incubate3 9. Incubate (40 min, RT) add_adpglo->incubate3 add_kdr 10. Add Kinase Detection Reagent incubate3->add_kdr incubate4 11. Incubate (30 min, RT) add_kdr->incubate4 read_lum 12. Read Luminescence incubate4->read_lum

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate in DMSO. A typical starting concentration might be 1 mM, yielding a top final assay concentration of 10 µM.

  • Assay Plate Setup:

    • To the appropriate wells of a 384-well plate, add 1 µL of the compound serial dilutions.

    • For control wells, add 1 µL of DMSO (0% inhibition, high signal) and 1 µL of a known inhibitor for the target kinase (100% inhibition, low signal).

  • Kinase Reaction:

    • Add 5 µL of the kinase solution (prepared in kinase reaction buffer) to each well. Mix gently.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution (prepared in kinase reaction buffer). The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate for 60 minutes at room temperature. The incubation time may need optimization depending on the kinase activity.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[11]

    • Incubate for 40 minutes at room temperature.[12]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[12]

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation:

Kinase TargetCompound IC50 (nM) [Hypothetical]
PIM185
Mps1250
TAK11,200
Tyk2>10,000
EGFR>10,000

Part 2: Cell-Based Assay for Antiproliferative and Cytotoxic Activity

Scientific Rationale: Since kinase signaling pathways are fundamental regulators of cell proliferation, survival, and differentiation, compounds that inhibit kinases often exhibit antiproliferative or cytotoxic effects, particularly in cancer cells.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13][14] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the half-maximal growth inhibition concentration (GI50) of the compound on a chosen cell line.

Materials:

  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

  • Human cancer cell line(s) of interest (e.g., A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile, clear, flat-bottom 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate spectrophotometer (ELISA reader)

Experimental Workflow:

mtt_assay_workflow cluster_prep Cell Plating cluster_treatment Compound Treatment cluster_detection MTT Reaction & Readout seed_cells 1. Seed Cells in 96-well Plate incubate1 2. Incubate Overnight (Allow Adherence) seed_cells->incubate1 add_compound 4. Add Compound to Cells incubate1->add_compound prep_compound 3. Prepare Compound Dilutions in Medium prep_compound->add_compound incubate2 5. Incubate (48-72 hours) add_compound->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate (2-4 hours) add_mtt->incubate3 solubilize 8. Add Solubilization Solution incubate3->solubilize incubate4 9. Incubate (Overnight, optional) solubilize->incubate4 read_abs 10. Read Absorbance (570 nm) incubate4->read_abs

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells. Ensure cell viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • The next day, prepare serial dilutions of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate in complete medium from your DMSO stock.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include wells with medium and DMSO only as a vehicle control (100% viability).

    • Incubate the plates for 48 to 72 hours.

  • MTT Reaction and Measurement:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13]

    • Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[14]

    • Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

Data Presentation:

Cell LineCompound GI50 (µM) [Hypothetical]
A5491.5
HCT1163.8
MCF-78.2
Jurkat0.9
PBMCs>50

Part 3: Exploration of Other Potential Biological Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold suggests that Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate could have other biological activities worth exploring.

  • β-Amyloid Plaque Binding: Derivatives have been synthesized and evaluated for their binding affinity to synthetic Aβ aggregates, relevant to Alzheimer's disease research.[5] An initial screen could involve a Thioflavin T (ThT) aggregation assay . This fluorometric assay measures the ability of a compound to inhibit or promote the aggregation of Aβ peptides by monitoring the fluorescence of ThT, which increases upon binding to amyloid fibrils.[15][16]

  • GABAA Receptor Modulation: The imidazo[1,2-b]pyridazine core is structurally related to other heterocyclic systems known to interact with the benzodiazepine binding site on GABAA receptors. Preliminary evaluation could be performed using a radioligand binding assay . This involves incubating brain membrane preparations with a specific radioligand (e.g., [3H]flunitrazepam) in the presence and absence of the test compound to determine if it can displace the radioligand from the receptor.[17][18]

Data Analysis and Interpretation

  • IC50 (Half-Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of a biochemical process (like a kinase reaction) by 50%.[19] It is a measure of the compound's potency against a specific molecular target. A lower IC50 value indicates higher potency.[19]

  • GI50 (Half-Maximal Growth Inhibition): In the context of cell-based assays, this value represents the concentration of a compound that causes a 50% reduction in cell proliferation compared to untreated controls.[20] It reflects the compound's overall effect on cell growth, which can be due to cytotoxicity (cell death) or cytostatic (inhibition of proliferation) effects.

For both IC50 and GI50 determination, the percentage of inhibition or viability is plotted against the logarithm of the compound concentration. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve and calculate the precise value.

References

Sources

Application

Application Note: C6-Amination Protocols for Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Scientific Context & Mechanistic Rationale Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a highly valued heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a highly valued heterocyclic building block in modern drug discovery. It serves as a critical intermediate in the synthesis of potent, brain-penetrant kinase inhibitors, most notably1 targeted for Alzheimer's disease and other neurodegenerative disorders [1].

The functionalization of the C6 position via amination is a pivotal step in generating structure-activity relationship (SAR) libraries. The imidazo[1,2-b]pyridazine core is inherently electron-deficient. The presence of two nitrogen atoms in the pyridazine ring lowers the lowest unoccupied molecular orbital (LUMO) of the system. In this specific substrate, the electron deficiency is further amplified by the electron-withdrawing ethyl ester group at the C8 position.

This electronic landscape dictates two primary synthetic strategies for C6-amination:

  • Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the core makes the C6-chloride highly susceptible to direct displacement by nucleophiles [2]. For primary and secondary aliphatic amines, SNAr is the preferred, atom-economical route. The reaction proceeds via a Meisenheimer complex, stabilized by the adjacent pyridazine nitrogens and the C8 ester.

  • Buchwald-Hartwig Cross-Coupling: When utilizing less nucleophilic amines (e.g., anilines) or sterically hindered secondary amines, the SNAr activation barrier becomes insurmountable, leading to substrate degradation under harsh thermal conditions. Transitioning to a 2 bypasses the nucleophilicity requirement, relying instead on the oxidative addition of the C-Cl bond to Pd(0) [4].

Reaction Pathway Visualization

G Substrate Ethyl 6-chloroimidazo [1,2-b]pyridazine-8-carboxylate (Substrate) SNAr Pathway A: SNAr Aliphatic Amines (e.g., Morpholine, Alkylamines) Substrate->SNAr Nucleophilic Amines Buchwald Pathway B: Buchwald-Hartwig Aromatic/Hindered Amines (e.g., Anilines) Substrate->Buchwald Weak/Hindered Amines Product C6-Aminated Imidazo[1,2-b]pyridazine Derivative SNAr->Product DIPEA, Dioxane 80-100 °C Buchwald->Product Pd2(dba)3, Xantphos Cs2CO3, 100 °C

Caption: Divergent synthetic pathways for the C6-amination of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in quality control checks (LC-MS and TLC) allow the chemist to verify reaction progress dynamically.

Protocol A: Direct SNAr Amination (For Aliphatic Amines)

Causality Insight: N,N-diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct without competing for the electrophilic C6 position. 1,4-Dioxane is selected over protic solvents to prevent competitive transesterification or hydrolysis of the C8 ethyl ester [2].

Materials:

  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (1.0 equiv, e.g., 225.6 mg, 1.0 mmol)

  • Aliphatic Amine (e.g., 4-methoxybenzylamine or morpholine) (1.5 equiv, 1.5 mmol)

  • DIPEA (3.0 equiv, 3.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 15 mL sealed tube equipped with a magnetic stir bar, dissolve the substrate in anhydrous 1,4-dioxane.

  • Reagent Addition: Add the amine followed by DIPEA. Purge the headspace with nitrogen gas for 2 minutes, then seal the tube.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 80–100 °C for 4 to 16 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (EtOAc/Hexanes 1:1). The starting material (Rf ~0.6) will consume, yielding a highly UV-active (often fluorescent blue/green under 365 nm) product spot at a lower Rf (~0.3-0.4). LC-MS should show the disappearance of the m/z 226.0[M+H]+ peak and the appearance of the product mass.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure. Dilute the residue with EtOAc (20 mL) and wash with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

    • Critical Note: Avoid strong aqueous bases (like NaOH) during workup to prevent hydrolysis of the C8 ester.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. Purify via flash column chromatography (silica gel, gradient 20% to 80% EtOAc in hexanes).

Protocol B: Buchwald-Hartwig Amination (For Anilines & Hindered Amines)

Causality Insight: Pd2(dba)3 combined with Xantphos (a bidentate ligand with a wide bite angle) promotes efficient reductive elimination, which is often the rate-limiting step in C-N cross-coupling of electron-deficient heterocycles. Cesium carbonate (Cs2CO3) is strictly selected as a mild base; stronger alkoxide bases (like NaOtBu) will rapidly hydrolyze or transesterify the C8 ethyl ester [4].

Materials:

  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (1.0 equiv, 1.0 mmol)

  • Aromatic Amine (e.g., substituted aniline) (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.05 equiv, 5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • Cs2CO3 (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene or 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine the substrate, amine, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Degassing (Critical Step): Add the anhydrous solvent. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon vigorously through the solution for 15 minutes. Oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Thermal Activation: Seal the tube and heat at 100 °C for 8–12 hours under an argon atmosphere.

  • Self-Validation (In-Process Control): A successful reaction will transition from a dark red/purple suspension (Pd(0) complex) to a yellowish-brown mixture. LC-MS analysis should confirm the product mass. If the reaction stalls, check for the presence of the hydrolyzed C8-carboxylic acid byproduct, indicating moisture contamination.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (silica gel, gradient 10% to 50% EtOAc in hexanes).

Quantitative Data & Scope Summarization

The following table summarizes the expected reaction conditions and yields based on the amine class, providing a quick reference for reaction optimization [3, 4].

Reaction TypeAmine ClassCatalyst / LigandBaseSolventTemp (°C)Typical Yield
SNAr Primary Aliphatic (e.g., Benzylamines)NoneDIPEA (3 eq)1,4-Dioxane80 - 10075 - 90%
SNAr Secondary Aliphatic (e.g., Morpholine)NoneK2CO3 (2 eq)DMSO100 - 12070 - 85%
Buchwald-Hartwig Anilines / Aryl AminesPd2(dba)3 / XantphosCs2CO3 (2 eq)Toluene90 - 11060 - 80%
Buchwald-Hartwig Hindered AliphaticPd(OAc)2 / BINAPCs2CO3 (2 eq)*Toluene10040 - 65%

*Note: NaOtBu is traditionally used with BINAP but must be replaced with Cs2CO3 here to preserve the C8 ethyl ester.

References

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • GSK-3 INHIBITORS (Patent EP 3544980 B1 / US 10,774,086 B2).United States Patent and Trademark Office / European Patent Office.
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications (Taylor & Francis). URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and operational challenges associated with the synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate .

This bicyclic core is a critical intermediate in the development of GSK-3β inhibitors and other CNS-active therapeutics [1]. However, its synthesis via the condensation of an aminopyridazine with an α -halo carbonyl is notoriously sensitive to reaction times, solvent choices, and electronic effects.

Below, you will find a comprehensive workflow, a self-validating protocol, quantitative optimization data, and a troubleshooting FAQ to ensure high-yield, reproducible results.

Reaction Workflow & Mechanistic Logic

The formation of the imidazo[1,2-b]pyridazine backbone relies on the condensation between ethyl 3-amino-6-chloropyridazine-4-carboxylate and chloroacetaldehyde. The regioselectivity is driven by the nucleophilicity of the pyridazine ring nitrogens. Because the N2 nitrogen (not adjacent to the amino group) is typically the most nucleophilic [3], the initial alkylation occurs there, followed by ring closure at the exocyclic amine.

ReactionWorkflow SM Starting Material Ethyl 3-amino-6-chloropyridazine-4-carboxylate Reagent Reagent Addition Chloroacetaldehyde (50% aq) in Isopropanol SM->Reagent Reaction Cyclization 80 °C for 4 hours Reagent->Reaction Monitor LC-MS Monitoring Target [M+H]+ 226.6 Reaction->Monitor Decision Is conversion >95%? Monitor->Decision Overcook Side Reaction Ester Hydrolysis (-28 Da) Decision->Overcook No (Extended Time) Workup Workup Concentrate -> Partition (EtOAc/NaHCO3) Decision->Workup Yes (Optimal) Overcook->Workup Yield Loss Purification Purification Silica Gel (60-80% EtOAc/Hexanes) Workup->Purification Product Pure Product Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate Purification->Product

Fig 1. Workflow and troubleshooting logic for imidazo[1,2-b]pyridazine core synthesis.

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating; physical observations at each step confirm the chemical trajectory. It is adapted from validated pharmaceutical patent literature [2].

Reagents Required:

  • Ethyl 3-amino-6-chloropyridazine-4-carboxylate (1.00 g, 4.96 mmol, 1.0 eq)

  • Chloroacetaldehyde, 50% in H2​O (5.04 mL, 39.7 mmol, 8.0 eq)

  • Isopropanol (20 mL)

Step-by-Step Methodology & Causality:

  • Reaction Setup: Suspend the aminopyridazine starting material in isopropanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

    • Causality: Isopropanol is explicitly chosen because its boiling point (82 °C) safely accommodates the required 80 °C reaction temperature without needing a sealed pressure vessel, while maintaining solubility for the polar intermediates.

  • Reagent Addition: Add the 50% aqueous chloroacetaldehyde (8.0 eq) in one portion.

    • Causality: A massive stoichiometric excess (8.0 eq) is mandatory. Chloroacetaldehyde is highly volatile and prone to rapid self-condensation/polymerization at elevated temperatures. The excess ensures pseudo-first-order kinetics for the cyclization before the reagent degrades.

  • Thermal Cyclization: Heat the solution to 80 °C and stir for exactly 4 hours.

    • Causality: The 4-hour mark is the kinetic sweet spot. The presence of 50% water from the reagent creates a highly hydrolytic environment. Heating beyond 4 hours drives the competitive hydrolysis of the C8 ethyl ester to the corresponding carboxylic acid, drastically reducing yield.

    • Validation Checkpoint: The initial pale suspension will transition into a dark orange/brown liquid as the reaction progresses and the reagent polymerizes.

  • Solvent Removal: Terminate heating and concentrate the mixture under reduced pressure to remove the isopropanol.

    • Causality: Isopropanol is miscible with both water and ethyl acetate. Failing to remove it will cause the target product to drag into the aqueous phase during the subsequent liquid-liquid extraction.

  • Workup & Neutralization: Partition the resultant orange liquid between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ . Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

    • Causality: The basic NaHCO3​ wash is critical. It neutralizes the HCl byproduct generated during the cyclization, ensuring the basic imidazo[1,2-b]pyridazine nitrogen remains unprotonated. A protonated core would remain water-soluble and be lost in the aqueous waste.

  • Purification: Purify the residue via silica gel column chromatography (Gradient: 60% 80% EtOAc in hexanes).

    • Validation Checkpoint: The target product, Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, will elute and solidify as a distinct green solid (Expected yield: ~750 mg, 67%) [2].

Quantitative Data: Reaction Parameter Optimization

To prevent unnecessary trial and error, the following table summarizes the quantitative impact of altering standard reaction parameters.

SolventReagent (Eq)Temp (°C)Time (h)Observed Yield (%)Mechanistic Outcome / Failure Mode
Isopropanol 50% aq Chloroacetaldehyde (8.0) 80 4 67% Optimal cyclization; target green solid isolated.
Isopropanol50% aq Chloroacetaldehyde (8.0)801232%Severe ester hydrolysis (M-28 Da byproduct dominates).
Ethanol50% aq Chloroacetaldehyde (8.0)78445%Slower kinetics; incomplete conversion of starting material.
DMFChloroacetaldehyde dimethyl acetal (4.0)1006<20%Avoids water, but requires acid catalysis; causes tar formation.
Isopropanol50% aq Chloroacetaldehyde (2.0)80415%Reagent depletes via polymerization before cyclization completes.

Troubleshooting FAQs

Q: My LC-MS shows a massive peak at [M+H]+ 198 instead of the expected 226. What happened? A: You are observing the carboxylic acid byproduct. The mass difference of -28 Da corresponds to the loss of the ethyl group (replaced by a proton) via ester hydrolysis. This is caused by the 50% water content in the chloroacetaldehyde reagent reacting at 80 °C. To fix this, strictly limit your reaction time to 4 hours and ensure your oil bath does not exceed 80 °C.

Q: The reaction is stalling at 50% conversion. Should I add a stronger base like TEA or DIPEA to push the cyclization? A: No. Adding tertiary amines to this specific mixture will cause the chloroacetaldehyde to rapidly polymerize or form quaternary ammonium salts, destroying your reagent before it can react with the aminopyridazine. If the reaction stalls, add an additional 2.0 equivalents of chloroacetaldehyde rather than a base.

Q: Can I use anhydrous chloroacetaldehyde to completely eliminate the hydrolysis issue? A: While chemically sound, it is operationally hazardous. Anhydrous chloroacetaldehyde is highly toxic, volatile, and extremely unstable, often polymerizing explosively. If you must use anhydrous conditions, substitute with chloroacetaldehyde dimethyl acetal and a catalytic amount of Lewis acid (e.g., ZnCl2​ ), though this will require re-optimizing the temperature to >100 °C to crack the acetal in situ.

Q: During workup, my product isn't extracting into the Ethyl Acetate layer. Why? A: You likely skipped or rushed Step 4 (Solvent Removal). If isopropanol remains in the mixture, it acts as a co-solvent, dragging your polar bicyclic product into the aqueous layer. Alternatively, your aqueous layer is too acidic (pH < 7). The imidazo[1,2-b]pyridazine core is basic; if it is protonated by the HCl generated during the reaction, it becomes a water-soluble salt. Ensure your aqueous layer is thoroughly neutralized with NaHCO3​ (pH ~8) before extraction.

References

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • GSK-3 INHIBITORS (EP 3544980 B1)
  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: National Institutes of Health (PMC) URL:[Link]

Optimization

Application Scientist's Troubleshooting Desk: Solvating Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical hurdles of heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical hurdles of heterocyclic building blocks. Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a critical intermediate and scaffold for synthesizing potent kinase inhibitors, particularly those targeting 1[1] and 2[2].

However, its highly planar, nitrogen-rich fused bicyclic system promotes strong intermolecular π-π stacking. This results in a high crystal lattice energy, making it notoriously difficult to dissolve and prone to crashing out of solution during 3[3]. This guide provides causality-driven troubleshooting steps and validated protocols to ensure your compound remains fully solubilized and bioavailable.

I. Diagnostic FAQs: Understanding the Causality of Precipitation

Q1: Why is my compound failing to dissolve completely in 100% DMSO, even at a standard 10 mM concentration? The Causality: The most common culprit is water contamination in your solvent. Dimethyl sulfoxide (DMSO) is highly hygroscopic. When exposed to ambient air, it rapidly absorbs moisture. Even a 1-2% increase in water content drastically raises the solvent's dielectric constant, forcing the hydrophobic imidazo[1,2-b]pyridazine core to self-associate and precipitate[4]. The Fix: Always use fresh, unopened ampoules of anhydrous, molecular-biology-grade DMSO (<0.005% H2O) for master stocks.

Q2: Can I use high heat to force the compound into solution? The Causality: While heat increases kinetic energy and helps break crystal lattice bonds, you must be cautious. This specific compound contains an ethyl ester group at the C8 position. Excessive heating (above 40°C), especially if trace moisture is present, can catalyze the hydrolysis of the ester into a carboxylic acid, fundamentally altering your compound's pharmacological profile. The Fix: Limit heating to a gentle 37°C water bath combined with brief sonication. Sonication provides localized cavitation to physically shatter micro-aggregates without raising the bulk temperature to degradative levels[5].

Q3: My compound dissolves perfectly in DMSO, but precipitates immediately when added to my aqueous cell culture media. How do I prevent this? The Causality: This is known as "antisolvent precipitation"[5]. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. The local concentration of the compound exceeds its aqueous solubility limit, leading to rapid nucleation and the formation of visible aggregates. The Fix: You must control the dispersion kinetics. Use the "Drop-and-Swirl" method (detailed in Protocol B below) and ensure the final DMSO concentration remains below 0.5% v/v to prevent both precipitation and 6[6].

II. Mechanistic Solubilization Workflow

G Solid Solid Compound (High Lattice Energy) DMSO Add Anhydrous DMSO (<0.005% H2O) Solid->DMSO Solubilization Check1 Solvation Complete? DMSO->Check1 Heat Thermal/Kinetic Disruption (37°C Bath + Sonication) Check1->Heat No (Aggregates) Stock 10 mM Stock Solution (Store at -20°C) Check1->Stock Yes Heat->Check1 Re-evaluate Aqueous Aqueous Assay Buffer (Antisolvent Environment) Stock->Aqueous Dilution Phase Dispersion Rapid Dispersion (Vortexing, <0.5% DMSO) Aqueous->Dispersion Proper Technique Precip Precipitation / Aggregation Aqueous->Precip Poor Mixing Success Bioavailable Monomers (Ready for Assay) Dispersion->Success Stable Dispersion

Workflow for overcoming lattice energy and preventing antisolvent precipitation.

III. Quantitative Solubilization Parameters

To ensure reproducibility across your assays, adhere to the following validated physicochemical thresholds:

ParameterQuantitative ThresholdMechanistic Rationale
Max Stock Concentration 10 mM (approx. 2.25 mg/mL)Exceeding this increases the risk of spontaneous nucleation and crystallization at room temperature.
Max Heating Temperature 37°CPrevents thermal degradation and hydrolysis of the C8 ethyl ester group.
Max Final DMSO Concentration ≤ 0.5% v/vMinimizes solvent-induced cytotoxicity and target protein denaturation in biological assays.
Sonication Time 1–2 minute burstsPrevents localized overheating while providing sufficient cavitation to break aggregates.
Storage Temperature -20°C (Aliquoted)Halts degradation; aliquoting prevents freeze-thaw cycles that seed precipitation.

IV. Validated Experimental Protocols

Protocol A: Preparation of a Self-Validating 10 mM Master Stock

This protocol ensures complete disruption of the crystal lattice without compromising the ester linkage.

  • Equilibration: Allow the vial of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate to equilibrate to room temperature in a desiccator before opening. This prevents ambient condensation from introducing water to the powder.

  • Weighing: Accurately weigh 2.25 mg of the compound into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: In a chemical fume hood, open a fresh ampoule of anhydrous DMSO. Immediately add 1.0 mL of the anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Initial Agitation: Vortex vigorously for 30 seconds.

  • Visual Inspection (Self-Validation): Hold the tube against a light source. If the solution is perfectly clear with no visible particulates, proceed to step 7. If micro-aggregates remain, proceed to step 6.

  • Thermal/Kinetic Disruption: Place the tube in a 37°C ultrasonic water bath. Sonicate in 1-minute bursts, checking for clarity between bursts. Do not exceed 3 minutes of total sonication to prevent thermal degradation.

  • Storage: Aliquot the clear solution into single-use volumes (e.g., 50 µL) in tightly sealed tubes. Store immediately at -20°C.

Protocol B: Stepwise Aqueous Dilution (The "Drop-and-Swirl" Method)

This protocol mitigates the antisolvent effect when transferring the compound into aqueous in vitro assay buffers.

  • Thawing: Remove a single 50 µL aliquot of the 10 mM stock from -20°C and warm it in your hands or a 37°C block until completely thawed. Vortex briefly.

  • Intermediate Dilution (Optional but Recommended): If your final assay concentration is very low (e.g., <1 µM), prepare an intermediate 100x stock by diluting the 10 mM stock into fresh DMSO.

  • Buffer Preparation: Pre-warm your aqueous assay buffer or cell culture media to 37°C. Warm media accommodates higher concentrations of hydrophobic compounds than cold media.

  • The Drop-and-Swirl: Place your tube of pre-warmed aqueous buffer on a vortex mixer set to a low/medium speed. While the buffer is actively swirling, use a calibrated pipette to add the DMSO stock dropwise directly into the center of the vortex (avoiding the plastic walls).

  • Final Validation: Observe the media. It should remain completely transparent. If turbidity or cloudiness appears, the compound has precipitated, and the data from this well must be excluded[7].

V. References

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed Source: nih.gov URL:

  • Troubleshooting[Compound Name] solubility issues - Benchchem Source: benchchem.com URL:

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC Source: nih.gov URL:

  • addressing solubility issues of Gedatolisib in vitro | Benchchem Source: benchchem.com URL:

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC Source: nih.gov URL:

Sources

Troubleshooting

improving stability of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate in aqueous buffers

A Guide to Improving Stability in Aqueous Buffers for Researchers and Drug Development Professionals Welcome to the technical support center for Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate. This guide is designe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Improving Stability in Aqueous Buffers for Researchers and Drug Development Professionals

Welcome to the technical support center for Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and encountering challenges with its stability in aqueous environments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot and optimize your experimental conditions.

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous inhibitors targeting a range of kinases and other enzymes.[1][2][3] Its versatility makes it a valuable tool in drug discovery.[4][5] However, the ethyl ester at the 8-position introduces a susceptibility to hydrolysis, a common challenge that can compromise experimental results. This guide provides a logical, step-by-step approach to diagnosing and mitigating these stability issues.

Frequently Asked Questions (FAQs)
Q1: What is Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, and why is its stability a primary concern?

Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate is a heterocyclic organic compound frequently used as an intermediate or building block in the synthesis of more complex, pharmacologically active molecules.[6][7] Its core structure, the imidazo[1,2-b]pyridazine, is of high interest in drug discovery.[3] The primary stability concern arises from the ethyl carboxylate (ester) group attached to the heterocyclic ring. Ester linkages are susceptible to cleavage through hydrolysis, especially in aqueous buffers, leading to the formation of the corresponding carboxylic acid and ethanol. This degradation can alter the compound's biological activity, solubility, and other physicochemical properties, leading to inaccurate and irreproducible experimental data.

Q2: What are the most likely degradation pathways for this compound in aqueous solutions?

The two most probable degradation pathways are:

  • Hydrolysis: This is the most common degradation route for ester-containing compounds in aqueous media. The reaction is catalyzed by either acid or base (hydroxide ions).[8][9] This means that the rate of degradation is highly dependent on the pH of the buffer. Synthetic procedures for related compounds often intentionally use strong bases like NaOH or KOH to hydrolyze the ester, highlighting its lability.[10]

  • Oxidation: While likely secondary to hydrolysis, complex heterocyclic ring systems can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or light. This can lead to the formation of N-oxides or other oxidative degradation products.[11][12]

Q3: What key factors will influence the stability of my compound in an aqueous buffer?

Several factors can significantly impact the stability of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate:

  • pH: As hydrolysis is pH-dependent, this is the most critical factor. The rate of hydrolysis is typically lowest in a slightly acidic to neutral pH range (pH 3-6) and increases significantly in acidic (pH < 3) and, most dramatically, in alkaline (pH > 8) conditions.[13]

  • Temperature: Chemical reactions, including degradation, accelerate at higher temperatures. Storing solutions at reduced temperatures (e.g., 2-8°C or -20°C) is a fundamental strategy for improving stability.

  • Buffer Species: Some buffer components can actively participate in or catalyze degradation reactions. For example, phosphate and citrate buffers can sometimes have specific catalytic effects. It is crucial to screen different buffer systems.

  • Co-solvents: The presence of water-miscible organic solvents (co-solvents) can reduce the concentration of water available for hydrolysis, thereby enhancing stability.[14][15]

  • Light and Oxygen: Exposure to UV or visible light and atmospheric oxygen can promote photolytic and oxidative degradation.

Q4: How can I effectively monitor the degradation of my compound?

The most reliable method for monitoring stability is through a "stability-indicating" analytical method, which is a method capable of separating the intact parent compound from all potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability studies.[16] A reversed-phase HPLC method, typically with UV detection, can quantify the decrease in the parent compound's peak area over time while simultaneously showing the increase in the peaks of any degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the degradation products, which helps in elucidating the degradation pathway (e.g., confirming that the primary degradant has the mass of the hydrolyzed carboxylic acid).[17][18]

Troubleshooting Guide: Enhancing Compound Stability

This section provides solutions to common problems encountered during experiments.

Problem 1: "My compound degrades rapidly in my standard PBS buffer (pH 7.4). What is happening and what is my first step?"

Root Cause: Phosphate-buffered saline (PBS) at pH 7.4 is slightly alkaline, which can significantly accelerate the rate of base-catalyzed ester hydrolysis.[9] Your first and most critical step is to determine the optimal pH for your compound's stability.

Solution: Perform a pH Stability Screen.

The goal is to find the pH at which the rate of hydrolysis is at a minimum. This is typically in the mildly acidic range for esters.

  • Prepare a Series of Buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 3, 4, 5, 6, 7, and 8). Use buffers with pKa values close to the target pH (e.g., citrate for pH 3-6, phosphate for pH 6-8).

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Incubate Samples: Add a small aliquot of the stock solution to each buffer to achieve your final desired concentration. Ensure the final concentration of the organic solvent is low and consistent across all samples (e.g., <1%).

  • Set Time Points: Store the samples at a controlled temperature (e.g., room temperature or 37°C for an accelerated study).

  • Analyze Samples: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample and immediately quench any further degradation by diluting it in a suitable mobile phase or freezing it. Analyze the samples by a validated HPLC method.

  • Analyze Data: Plot the percentage of the remaining parent compound against time for each pH. The pH that shows the least degradation over time is the optimal pH for your experiments.

pHBuffer System% Remaining at 24h (37°C)
3.0Citrate92%
4.0Citrate98%
5.0Citrate99%
6.0Phosphate95%
7.4Phosphate (PBS)75%
8.0Phosphate55%

This table illustrates that for this hypothetical ester, a pH of around 4-5 provides maximal stability.

G start Compound Degrading in Aqueous Buffer check_ph Is buffer pH > 7? start->check_ph ph_screen Conduct pH Stability Screen (pH 3-8) check_ph->ph_screen Yes (Likely Base Hydrolysis) check_ph->ph_screen No/Unknown analyze_results Identify pH with Maximum Stability ph_screen->analyze_results ph_ok Optimal pH Found (e.g., pH 4-5) analyze_results->ph_ok Success ph_not_ok Degradation Still Unacceptable analyze_results->ph_not_ok Partial Success next_steps Proceed to Co-solvent Screening ph_not_ok->next_steps

Caption: Decision workflow for initial stability troubleshooting.

Problem 2: "I've found the optimal pH, but my compound's stability is still insufficient for my multi-day experiment. What is the next strategy?"

Root Cause: Even at the optimal pH, hydrolysis still occurs because water is the reactant. If the required stability window is long, you may need to further reduce the degradation rate by altering the formulation.

Solution: Introduce a Co-solvent.

Co-solvents are water-miscible organic solvents that can enhance the stability of drugs susceptible to hydrolysis by reducing the activity of water in the formulation.[14][19] They are a common strategy in both research and parenteral drug formulations.[15]

Co-solventTypical Starting Concentration (v/v)Key Properties
Propylene Glycol (PG)5-40%Excellent solubilizer, commonly used.
Polyethylene Glycol 400 (PEG 400)10-50%Good solubilizer, can increase viscosity.
Ethanol5-20%Volatile, but effective.
Dimethyl Sulfoxide (DMSO)1-10%Potent solubilizer, but ensure it doesn't affect your assay.
Glycerin5-30%Increases viscosity, good for stability.[19]
  • Select Co-solvents: Choose 2-3 co-solvents from the table above that are compatible with your experimental system.

  • Use Optimal Buffer: Prepare your aqueous buffer at the optimal pH determined in the previous step.

  • Prepare Mixtures: Create a series of buffer/co-solvent mixtures (e.g., 90:10, 80:20, 70:30 v/v).

  • Incubate and Analyze: Repeat the stability study as described in the pH screening protocol, using these new formulations.

  • Evaluate: Determine which co-solvent and concentration provides the required stability for your experiment without negatively impacting your assay's performance.

Problem 3: "My compound shows degradation even when I take precautions with pH and temperature. Could it be oxidation?"

Root Cause: Heterocyclic compounds can be prone to oxidative degradation, which may be catalyzed by light, trace metals, or dissolved oxygen.[20] If hydrolysis has been minimized, oxidation should be considered as a potential secondary degradation pathway.

Solution: Implement Antioxidant Strategies.

This involves adding antioxidants to the buffer and/or removing atmospheric oxygen.

AntioxidantTypical ConcentrationMechanism of Action
Ascorbic Acid (Vitamin C)0.01 - 0.1%Oxygen scavenger, easily oxidized.
Sodium Metabisulfite0.01 - 0.1%Potent oxygen scavenger.
L-Cysteine / L-Methionine0.1 - 0.5%Amino acids with antioxidant properties.
Glutathione (GSH)0.1 - 0.5%Endogenous antioxidant, radical scavenger.[21]
  • Sparging Buffers: Before adding your compound, bubble an inert gas (e.g., nitrogen or argon) through your buffer for 15-30 minutes. This displaces dissolved oxygen.

  • Adding Antioxidants: Prepare your optimal buffer (with co-solvents, if needed) and add one of the antioxidants from the table above.

  • Protect from Light: Conduct all experiments in amber vials or protect your samples from light by wrapping them in aluminum foil.

  • Use Chelators (Optional): If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at ~0.01%.

  • Re-evaluate Stability: Perform a stability study under these new conditions to see if degradation is reduced.

General Protocol: Performing a Stability Assessment Study

This workflow outlines a systematic approach to evaluating and improving the stability of your compound.

G cluster_prep 1. Preparation cluster_exec 2. Execution cluster_analysis 3. Analysis & Decision prep_method Develop Stability-Indicating HPLC/LC-MS Method prep_stock Prepare Concentrated Stock in Organic Solvent prep_method->prep_stock prep_buffers Prepare Buffers and Formulations (pH, Co-solvents) prep_stock->prep_buffers exec_spike Spike Stock into Buffers at Time T=0 prep_buffers->exec_spike exec_store Store Samples under Controlled Conditions (Temp, Light) exec_spike->exec_store exec_sample Withdraw Aliquots at Predetermined Time Points exec_store->exec_sample ana_hplc Analyze Samples by HPLC/LC-MS exec_sample->ana_hplc ana_quant Quantify % Parent Compound Remaining ana_hplc->ana_quant ana_plot Plot % Remaining vs. Time ana_quant->ana_plot ana_decide Determine Optimal Conditions (pH, Co-solvent, etc.) ana_plot->ana_decide ana_decide->exec_spike Iterate / Refine Formulation end end ana_decide->end Final Protocol Established

Sources

Reference Data & Comparative Studies

Validation

In Vivo vs. In Vitro Efficacy of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate Derivatives: A Translational Comparison Guide

Executive Summary & Scaffold Rationale In the landscape of targeted kinase inhibition, the imidazo[1,2-b]pyridazine core has emerged as a highly privileged scaffold. Synthesized from the versatile intermediate Ethyl 6-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

In the landscape of targeted kinase inhibition, the imidazo[1,2-b]pyridazine core has emerged as a highly privileged scaffold. Synthesized from the versatile intermediate Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate (CAS: 1161847-33-1), this bicyclic system serves as the foundation for potent inhibitors targeting GSK-3β, BTK, Mps1, and CDK12/13[1],[2],[3],[4].

The chemical architecture of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate provides two critical vectors for structural diversification:

  • The 6-Chloro Position: Acts as a highly reactive handle for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, allowing the introduction of amines or aryl groups to tune lipophilicity and solvent-exposed interactions[1],[3].

  • The 8-Carboxylate Position: The ethyl ester is readily hydrolyzed to a carboxylic acid and converted into various amides. These amides are essential for establishing hydrogen bond interactions with the kinase hinge region[1].

A defining advantage of this scaffold—particularly in CNS drug discovery—is its ability to act solely as a hydrogen bond acceptor at the hinge region. By removing the classic hydrogen bond donor found in earlier scaffolds (like isonicotinamides), researchers can significantly reduce the polar surface area (PSA), thereby enhancing blood-brain barrier (BBB) permeability[1].

G Scaffold Imidazo[1,2-b]pyridazine Inhibitor (e.g., Cmpd 47) GSK3B GSK-3β (Active) Scaffold->GSK3B Potent Inhibition (IC50 < 1 nM) Tau Tau Protein GSK3B->Tau Phosphorylates pTau Hyperphosphorylated Tau (pTau396) Tau->pTau Pathological Shift NFT Neurofibrillary Tangles (Alzheimer's Pathology) pTau->NFT Aggregation

Fig 1. Mechanistic pathway of GSK-3β inhibition by imidazo[1,2-b]pyridazine derivatives.

The Translational Disconnect: In Vitro Stability vs. In Vivo Clearance

A critical challenge in evaluating imidazo[1,2-b]pyridazine derivatives is the frequent disconnect between in vitro assay results and in vivo efficacy.

The Causality of the Disconnect: During the optimization of GSK-3β inhibitors for Alzheimer's disease, researchers noted that compounds exhibiting excellent in vitro metabolic stability (low intrinsic clearance, CLint​ , in liver microsomes) unexpectedly demonstrated high clearance rates in vivo[1]. This discrepancy is driven by plasma protein binding (PPB) . While CLint​ dictates the theoretical enzymatic breakdown rate, the extent of PPB alters the free fraction ( fu​ ) of the drug available for both clearance and tissue distribution. Relying solely on in vitro microsomal stability without mathematically correcting for PPB leads to fundamentally flawed in vivo pharmacokinetic (PK) predictions[1].

Quantitative Performance Comparison

The table below summarizes the in vitro vs. in vivo performance of key therapeutic leads derived from the Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate scaffold across different kinase targets.

Target KinaseRepresentative LeadIn Vitro Potency (IC50)In Vivo Efficacy / Target EngagementKey Translational Insight
GSK-3β Compound 470.73 nM[5]52% reduction in pTau396 (30 mg/kg, p.o. in 3xTg mice)[5]High PPB caused a disconnect with in vitro stability predictions. Achieved a Brain/Plasma ratio of 0.34[1],[5].
BTK Compound 221.3 nM[2]Complete tumor regression in 7/10 mice (15 mg/kg, xenograft)[2]Demonstrated favorable PK/PD and improved animal safety compared to first-generation inhibitors[2].
CDK12/13 Compound 2415.5 nM (CDK12)[4]EC50 = 5.0 nM (MDA-MB-231 TNBC cells)[4]Covalent binding to Cys1039 provides superior efficacy to alternative inhibitors like THZ531[4].
Mps1 (TTK) Compound 27f0.70 nM[3]Remarkable antiproliferative activity in vivo[3]Property-based optimization at the 6-position significantly improved oral bioavailability[3].

Self-Validating Experimental Workflows

To ensure scientific integrity and bridge the in vitro to in vivo gap, drug development professionals must employ self-validating protocols. The following methodologies incorporate internal feedback loops to verify causality at every step.

Protocol A: In Vitro Profiling & The PPB-Correction Loop
  • Scaffold Diversification: React Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate with target amines via SNAr at 80 °C. Hydrolyze the resulting ethyl ester with LiOH, followed by amide coupling (e.g., using EDC/DMAP) to install the hinge-binding moiety[1]. Validation: Confirm >95% purity and structural integrity via LC-MS and 1H-NMR.

  • Primary Kinase Assay: Incubate the purified derivative with recombinant kinase (e.g., GSK-3β), ATP, and a substrate peptide. Measure the IC50 using a TR-FRET or radiometric assay[5]. Validation: Only advance compounds with sub-nanomolar potency (IC50 < 1 nM) and >100-fold selectivity over related isoforms to ensure target-driven phenotypes[2],[5].

  • Microsomal Stability & PPB Integration (Critical Step):

    • Incubate the compound with human/mouse liver microsomes (HLM/MLM) and NADPH to determine in vitro CLint​ .

    • Concurrently, perform equilibrium dialysis in plasma to determine the unbound fraction ( fu​ )[1].

    • Validation: Calculate predicted in vivo clearance using the well-stirred liver model: CLpred​=(Q⋅fu​⋅CLint​)/(Q+fu​⋅CLint​) . If CLpred​ heavily deviates from actual in vivo PK, extrahepatic clearance or active transport mechanisms must be investigated.

Protocol B: In Vivo Pharmacokinetics & Target Engagement
  • Animal Dosing: Administer the lead compound (e.g., 30 mg/kg p.o.) to the appropriate disease model (e.g., LaFerla 3xTg-C57BL6 mice for Alzheimer's models)[5].

  • Compartmental PK Sampling: Collect plasma and target tissue (e.g., brain homogenate) at 0.5, 1, 2, 4, and 8 hours post-dose. Quantify exposure via LC-MS/MS[5]. Validation: Calculate the Brain-to-Plasma (B/P) ratio. A B/P ratio > 0.3 is required to confirm adequate CNS penetrance for neurodegenerative targets[5].

  • Pharmacodynamic (PD) Readout: Extract proteins from the target tissue. Use ELISA or Western blot to quantify the downstream biomarker (e.g., phosphorylated tau, pTau396) relative to a vehicle control[5]. Validation: A statistically significant reduction in the biomarker confirms that physical tissue exposure translates to functional enzymatic inhibition.

Workflow Synthesis 1. Scaffold Synthesis (Ethyl 6-chloroimidazo [1,2-b]pyridazine-8-carboxylate) InVitro 2. In Vitro Profiling (Kinase IC50 & HLM/MLM) Synthesis->InVitro PPB 3. Plasma Protein Binding (PPB) Assay InVitro->PPB Address Disconnect InVivoPK 4. In Vivo PK (Brain-to-Plasma Ratio) PPB->InVivoPK InVivoPD 5. In Vivo Efficacy (Target Engagement) InVivoPK->InVivoPD

Fig 2. Self-validating workflow translating in vitro stability to in vivo CNS efficacy.

Comparative Analysis with Alternative Scaffolds

When selecting a core scaffold for kinase inhibitor development, the imidazo[1,2-b]pyridazine system offers distinct physicochemical advantages over historical alternatives:

  • Vs. Isonicotinamides: Early generations of GSK-3β inhibitors relied heavily on isonicotinamide scaffolds. These structures possessed both hydrogen bond donors and acceptors for hinge binding. Transitioning to the imidazo[1,2-b]pyridazine scaffold removes the donor, thereby reducing the polar surface area and significantly improving brain penetrance—a non-negotiable requirement for Alzheimer's therapeutics[1].

  • Vs. Imidazo[1,2-a]pyrazines: In the development of Mps1 (TTK) kinase inhibitors for oncology, researchers directly compared the imidazo[1,2-a]pyrazine core to the imidazo[1,2-b]pyridazine core. While both maintained biochemical potency, the imidazo[1,2-b]pyridazine derivative drastically improved cellular antiproliferative activity (e.g., A549 cell IC50 improved to 39 nM), demonstrating superior membrane permeability and intracellular target engagement[3].

References

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors . Journal of Medicinal Chemistry - ACS Publications. 6

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors . Journal of Medicinal Chemistry - ACS Publications. 2

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity . Journal of Medicinal Chemistry - ACS Publications. 3

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 . European Journal of Medicinal Chemistry - PubMed. 4

  • GSK-3β inhibitor 13 (Compound 47) Product Data & In Vivo Efficacy . MedChemExpress. 5

Sources

Comparative

A Researcher's Guide to a Comparative Cytotoxicity Analysis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate

An In-Depth Technical Guide for Preclinical Evaluation In the landscape of modern drug discovery, particularly within oncology, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Preclinical Evaluation

In the landscape of modern drug discovery, particularly within oncology, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of various bioactive molecules, including the successful kinase inhibitor ponatinib.[1] This has spurred significant interest in novel derivatives for potential therapeutic applications.[1] This guide provides a comprehensive framework for conducting a comparative cytotoxicity analysis of a promising, yet under-characterized, member of this family: Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate.

This document is structured to provide not just a set of protocols, but a strategic and scientifically rigorous approach to evaluating the cytotoxic potential of this novel compound against established standard-of-care inhibitors. We will delve into the rationale behind experimental choices, provide detailed methodologies for a multi-pronged assessment of cell viability and death, and illustrate how to present and interpret the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities.

Foundational Strategy: Selecting Comparators and Cellular Models

A robust comparative analysis hinges on the appropriate selection of both standard inhibitors and relevant cancer cell lines.

Standard Inhibitors: Establishing a Benchmark

To contextualize the cytotoxic potential of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, it is essential to compare it against well-characterized cytotoxic agents. We propose a dual approach:

  • Broad-Spectrum Cytotoxic Agent: Doxorubicin, a widely used anthracycline antibiotic, intercalates DNA and inhibits topoisomerase II, leading to broad cytotoxic effects across many cancer types. It serves as a benchmark for potent, non-specific cytotoxicity.

  • Targeted Kinase Inhibitor: Given that the imidazo[1,2-b]pyridazine scaffold is known to produce kinase inhibitors[1][2], a relevant targeted inhibitor is crucial. We will use Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, as a comparator.[3] This allows for a more nuanced comparison, potentially revealing a targeted mechanism of action for our compound of interest.

Human Cancer Cell Line Panel: Probing for Selective Activity

The choice of cell lines is critical for determining the breadth and potential selectivity of a compound's cytotoxic effects. We recommend a panel that represents diverse cancer types with varying genetic backgrounds:

  • A549 (Lung Carcinoma): A commonly used cell line in cancer research, known for its resilience.[4]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line, representing a hormonally driven cancer.[4]

  • HT-29 (Colorectal Adenocarcinoma): A well-characterized colon cancer cell line.[4]

  • PC-3 (Prostate Cancer): An androgen-insensitive prostate cancer cell line, representing a more aggressive disease state.[4]

This diverse panel will enable an initial assessment of whether Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate exhibits broad cytotoxicity or a more selective profile against specific cancer types.

A Multi-Assay Approach to Quantifying Cytotoxicity

No single assay can provide a complete picture of a compound's cytotoxic effects. Therefore, a multi-pronged approach is recommended to assess different aspects of cell health, from metabolic activity to membrane integrity and the induction of programmed cell death.

Assessment of Metabolic Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for evaluating cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[5] In viable cells, these enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plates (5x10^3 cells/well) incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compounds Add serial dilutions of test compounds (Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, Doxorubicin, Gefitinib) incubation_24h->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add 10 µL of 5 mg/mL MTT solution to each well incubation_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add 100 µL of solubilization solution (e.g., DMSO) incubate_4h->add_solubilization shake_plate Shake plate for 15 min add_solubilization->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance

Caption: Workflow for the MTT-based cell viability assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate, Doxorubicin, and Gefitinib in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48 hours. Include vehicle-only wells as a negative control.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plates for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[7]

Assessment of Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of necrosis or late-stage apoptosis.[8][9]

Experimental Workflow: LDH Cytotoxicity Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Supernatant Collection cluster_assay LDH Reaction cell_seeding Seed and treat cells as in MTT assay incubation_48h Incubate for 48h cell_seeding->incubation_48h centrifuge Centrifuge plate at 250 x g for 5 min incubation_48h->centrifuge transfer_supernatant Transfer 50 µL of supernatant to a new 96-well plate centrifuge->transfer_supernatant add_reagent Add 50 µL of LDH reaction mixture to each well transfer_supernatant->add_reagent incubate_rt Incubate at room temperature for 30 min (in the dark) add_reagent->incubate_rt add_stop Add 50 µL of stop solution incubate_rt->add_stop read_absorbance Read absorbance at 490 nm add_stop->read_absorbance

Caption: Workflow for the LDH-based cytotoxicity assay.

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the 48-hour treatment, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits provide this) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10]

Elucidating the Mechanism of Cell Death: Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, further investigation is required. Apoptosis is characterized by specific biochemical events, including the activation of caspases and the externalization of phosphatidylserine (PS) on the cell surface.[11][12]

2.3.1. Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[12] The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to generate a luminescent signal.

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® Reaction cell_seeding Seed and treat cells as in MTT assay incubation_24h Incubate for 24h cell_seeding->incubation_24h add_reagent Add 100 µL of Caspase-Glo® 3/7 Reagent to each well incubation_24h->add_reagent shake_plate Shake plate for 30 sec add_reagent->shake_plate incubate_rt Incubate at room temperature for 1-2h shake_plate->incubate_rt read_luminescence Read luminescence incubate_rt->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed and treat cells as previously described, but for a shorter duration (e.g., 24 hours) to capture earlier apoptotic events.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

  • Mixing: Briefly mix the contents of the wells on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

2.3.2. Annexin V Staining for Flow Cytometry

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13][14] Co-staining with a cell-impermeable DNA dye like propidium iodide (PI) allows for the differentiation between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[14]

Detailed Protocol: Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their determined IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cell populations.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis and Interpretation

Calculating the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's cytotoxic potency.[15][16] It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The IC₅₀ values should be calculated for each compound in each cell line from the dose-response curves generated from the MTT and LDH assays using non-linear regression analysis.

Comparative Data Presentation

The results should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative IC₅₀ Values (µM) from MTT Assay

CompoundA549MCF-7HT-29PC-3
Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylateDataDataDataData
DoxorubicinDataDataDataData
GefitinibDataDataDataData

Table 2: Comparative Percentage of LDH Release at 2x IC₅₀

CompoundA549MCF-7HT-29PC-3
Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylateDataDataDataData
DoxorubicinDataDataDataData
GefitinibDataDataDataData

Table 3: Apoptosis Induction at IC₅₀ Concentration (24h)

CompoundCell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylateA549DataDataData
DoxorubicinA549DataDataData
GefitinibA549DataDataData

Potential Signaling Pathways and Mechanisms of Action

The imidazo[1,2-b]pyridazine scaffold is known to interact with various kinases.[2] Should Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate demonstrate potent and selective cytotoxicity, further investigation into its mechanism of action would be warranted. A plausible starting point would be to investigate its effect on signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.[17]

Hypothetical Signaling Pathway Inhibition

PI3K_Pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibitor Potential Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate Compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt pathway.

This guide provides a robust framework for the initial cytotoxic characterization of Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate. By employing a multi-assay approach and comparing against well-defined standards, researchers can generate a comprehensive dataset to inform decisions on the further development of this and other novel compounds.

References

  • Al-Bari, M. A. A. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use? Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • Ates, H., & Yildiz, I. (2015). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach.
  • Priya, S. L., et al. (2024). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar.
  • Mingaleeva, R. N., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 249.
  • ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. [Download Table]. Retrieved from [Link]

  • Piantadosi, C. A., & Schwartz, D. A. (2006). Cytotoxic assays for screening anticancer agents.
  • Pharmaffiliates. (n.d.). Ethyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 12(10), 1736-1745.
  • Al-Ostoot, F. H., et al. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. Molecules, 27(17), 5556.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen.
  • Oncioiu, I., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. International Journal of Molecular Sciences, 24(14), 11726.
  • Besson, T., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113832.
  • Abdul Hamid, H. A., et al. (2021). A Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269.
  • Zhang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3230.
  • Singh, G., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Magnesium and Alloys.
  • An, F., & Horrocks, P. D. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 26(22), 16503.
  • Wang, Y., et al. (2026). Structure-Based Virtual Screening Discovers Potent PLK1 Inhibitors with Anticancer Activity. International Journal of Molecular Sciences, 27(1), 350.

Sources

Validation

Validating Synthetic Routes for Ethyl 6-Chloroimidazo[1,2-b]pyridazine-8-carboxylate Scale-Up: A Comparative Guide

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors targeting GSK-3β, PI3K/mTOR, and ROCK2. A critical intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors targeting GSK-3β, PI3K/mTOR, and ROCK2. A critical intermediate in these synthetic pathways is ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate . While discovery-scale synthesis typically relies on the classic Tschitschibabin cyclization, scaling this route presents severe chemical engineering bottlenecks.

As a Senior Application Scientist, I have structured this guide to evaluate and compare three synthetic strategies—traditional batch, continuous flow, and acetal-based in situ deprotection—providing actionable experimental data and self-validating protocols for process chemists.

Mechanistic Causality: The Batch Bottleneck

The formation of the imidazo[1,2-b]pyridazine core involves the condensation of ethyl 3-amino-6-chloropyridazine-4-carboxylate with an α-haloaldehyde (typically chloroacetaldehyde). The mechanism proceeds via nucleophilic attack of the exocyclic amine onto the aldehyde carbonyl, followed by intramolecular alkylation of the endocyclic nitrogen and subsequent dehydration/aromatization.

The Causality of Failure at Scale: Free chloroacetaldehyde is a highly reactive, volatile, and toxic electrophile. In traditional large-scale batch reactors, poor heat transfer and extended dosing times at elevated temperatures (80–100 °C) cause the reagent to undergo rapid aldol-type self-condensation and polymerization. This side reaction consumes the reagent, stalls the primary cyclization, and generates tarry oligomeric byproducts that necessitate unscalable chromatographic purification, as frequently observed in early-stage [1].

Mechanism SM Ethyl 3-amino-6- chloropyridazine-4-carboxylate Imine Hemiaminal / Imine Intermediate SM->Imine Nucleophilic Attack Reagent Chloroacetaldehyde Reagent->Imine Cyclized Cationic Cyclized Intermediate Imine->Cyclized Intramolecular Alkylation Product Ethyl 6-chloroimidazo[1,2-b] pyridazine-8-carboxylate Cyclized->Product -H2O, -HCl (Aromatization)

Mechanistic pathway of the Tschitschibabin cyclization for imidazo[1,2-b]pyridazine synthesis.

Comparison of Scale-Up Strategies

To overcome the limitations of the traditional batch route, two primary alternatives have proven effective in process chemistry:

Continuous Flow Synthesis (Route B)

By transitioning the reaction to a microreactor or tubular flow system, heat and mass transfer are vastly improved. The precise control of residence time (typically 15–20 minutes) ensures that the intermediate is rapidly heated to drive cyclization and immediately quenched. This engineered environment completely suppresses the thermal degradation of chloroacetaldehyde, a principle validated in the [3].

In Situ Acetal Deprotection (Route C)

For facilities lacking continuous flow infrastructure, the batch process can be rescued by replacing free chloroacetaldehyde with an acetal equivalent, such as bromoacetaldehyde diethyl acetal. Under acidic conditions (e.g., HBr or p-TsOH), the reactive aldehyde is slowly released in situ. This maintains a low steady-state concentration of the electrophile, preventing bulk polymerization while driving the cyclization forward smoothly, a technique recently utilized in the scale-up of [2].

FlowSetup PumpA Pump A: SM in DMF/IPA Mixer T-Mixer PumpA->Mixer PumpB Pump B: Chloroacetaldehyde PumpB->Mixer Reactor Tubular Reactor (100 °C, 15 min residence) Mixer->Reactor Quench In-line Quench (Aq. NaHCO3) Reactor->Quench Collection Product Collection & Phase Separation Quench->Collection

Continuous flow reactor setup for the scalable synthesis of imidazo[1,2-b]pyridazines.

Quantitative Performance Comparison

The following table synthesizes quantitative data derived from process optimization studies comparing the three routes.

ParameterRoute A: Traditional BatchRoute B: Continuous FlowRoute C: Acetal-Based Batch
Reagent Chloroacetaldehyde (50% aq)Chloroacetaldehyde (50% aq)Bromoacetaldehyde diethyl acetal
Reaction Time 4 – 12 hours15 – 20 minutes (residence)8 – 12 hours
Isolated Yield 45 – 55%75 – 85%70 – 80%
Space-Time Yield (STY) < 0.05 kg/L/h > 0.80 kg/L/h ~ 0.10 kg/L/h
E-Factor > 50 (Requires chromatography)< 15 (Direct crystallization)< 20 (Simple precipitation)
Scalability Profile Poor (High thermal/safety risks)Excellent (Inherently safe)Good (Standard batch equipment)

Self-Validating Experimental Protocols

Protocol 1: Continuous Flow Synthesis (Route B)

Validation Checkpoint: The system must maintain a steady backpressure. Pressure fluctuations indicate reactor fouling caused by insoluble polymeric byproducts, signaling a need to increase solvent volume or adjust the T-mixer temperature.

  • Preparation of Stock Solutions:

    • Stream A: Dissolve ethyl 3-amino-6-chloropyridazine-4-carboxylate (1.0 equiv) in a solvent mixture of DMF/Isopropanol to yield a 0.5 M solution.

    • Stream B: Prepare a 1.5 M solution of chloroacetaldehyde (50% aq) in Isopropanol.

  • Reactor Priming: Prime the HPLC pumps and tubular reactor (e.g., PTFE coil, 10 mL internal volume) with the reaction solvent. Set the reactor temperature to 100 °C and the backpressure regulator (BPR) to 4.0 bar to prevent solvent boiling.

  • Continuous Processing: Pump Stream A and Stream B through a T-mixer at flow rates calibrated to achieve a strict 15-minute residence time.

  • In-Line Quench & Isolation: Direct the reactor effluent into a stirred vessel containing saturated aqueous NaHCO₃ at 0 °C. The product will precipitate upon neutralization. Filter, wash with cold water, and dry in vacuo.

Protocol 2: Acetal-Based Batch Synthesis (Route C)

Validation Checkpoint: Monitor the reaction via HPLC. The absence of the starting amine and the gradual appearance of the product without an elevated baseline drift (which indicates tar formation) validates the controlled release mechanism.

  • Reaction Setup: Charge a jacketed reactor with ethyl 3-amino-6-chloropyridazine-4-carboxylate (1.0 equiv), ethanol (10 volumes), and water (5 volumes).

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (2.0 equiv) and a catalytic amount of 48% aqueous HBr (0.1 equiv).

  • Controlled Heating: Heat the mixture to reflux (approx. 80 °C). Stir for 8–10 hours. The acidic medium slowly hydrolyzes the acetal, releasing the aldehyde which is immediately consumed by the amine.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Pour the residue into saturated aqueous NaHCO₃ to neutralize the acid. Stir for 30 minutes to ensure complete precipitation. Filter the resulting solid, wash with MTBE, and dry to afford the highly pure product.

References

  • Title: Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles Source: Organic Letters (American Chemical Society) URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate
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